molecular formula C17H21FN4O4 B15600750 Bff-122

Bff-122

カタログ番号: B15600750
分子量: 364.4 g/mol
InChIキー: SBYIJFJAUBGBOA-FTNKSUMCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bff-122 is a useful research compound. Its molecular formula is C17H21FN4O4 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H21FN4O4

分子量

364.4 g/mol

IUPAC名

(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-11-carboxylic acid

InChI

InChI=1S/C17H21FN4O4/c1-9-8-26-16-13-10(15(23)11(17(24)25)7-22(9)13)6-12(18)14(16)20-2-4-21(19)5-3-20/h6,9,11H,2-5,7-8,19H2,1H3,(H,24,25)/t9-,11?/m0/s1

InChIキー

SBYIJFJAUBGBOA-FTNKSUMCSA-N

製品の起源

United States

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Bff-122 on Human Kynurenine Aminotransferase II

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed technical overview of the mechanism of action of Bff-122, a potent and selective inhibitor of human Kynurenine (B1673888) Aminotransferase II (hKAT-2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative and cognitive disorders.

Executive Summary

This compound has been identified as a significant inhibitor of human Kynurenine Aminotransferase II (hKAT-2), an enzyme implicated in the pathophysiology of various neurological conditions. This guide elucidates the core mechanism by which this compound exerts its inhibitory effects, focusing on its irreversible covalent interaction with the enzyme's essential cofactor, pyridoxal-5'-phosphate (PLP). Through a comprehensive review of crystallographic and kinetic studies, we present the key molecular interactions and a summary of its inhibitory potency. This document aims to provide a foundational understanding for further research and development of hKAT-2 targeted therapeutics.

Introduction to hKAT-2 and this compound

Human Kynurenine Aminotransferase II (hKAT-2) is a pivotal enzyme in the kynurenine pathway, responsible for the conversion of L-kynurenine to kynurenic acid (KYNA), a neuroactive agent.[1] Dysregulation of KYNA levels in the brain has been associated with cognitive deficits in disorders such as schizophrenia.[2][3] this compound is a potent and selective inhibitor of hKAT-2, making it a valuable tool for studying the therapeutic potential of hKAT-2 inhibition.[2][4]

Quantitative Inhibitory Activity

This compound demonstrates potent and selective inhibition of hKAT-2. The following table summarizes its inhibitory concentration (IC50) values.

Enzyme IC50 Value
hKAT-2~1 µM[1][4]
hKAT-1>30 µM[4]

Core Mechanism of Action: Irreversible Inhibition

The primary mechanism of action of this compound is through the formation of an irreversible covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of hKAT-2.[1][3] This action permanently deactivates the enzyme.

Schiff Base Reaction and Covalent Adduct Formation

This compound, containing an amino group on its piperazine (B1678402) ring, engages in a Schiff base reaction with the aldehyde group of PLP.[1] This results in the formation of an external aldimine linkage, creating a stable, covalent adduct that irreversibly inactivates the enzyme.[1][2]

G cluster_0 hKAT-2 Active Site PLP PLP Cofactor (with aldehyde group) Adduct Irreversible Covalent Adduct (this compound-PLP) PLP->Adduct Bff122 This compound (with amino group) Bff122->PLP Schiff Base Reaction Inactive_Enzyme Inactive hKAT-2 Adduct->Inactive_Enzyme Enzyme Deactivation

Caption: Covalent adduct formation between this compound and PLP.

Key Molecular Interactions

Structural analysis from the crystal structure of this compound in complex with hKAT-2 (PDB Entry: 2XH1) has revealed specific molecular interactions that stabilize the inhibitor within the active site.[1]

  • π-π Stacking: The quinoline (B57606) core of this compound engages in a π-π stacking interaction with the aromatic ring of Tyrosine 74 (TYR74).[1]

  • Electrostatic Interaction: An electrostatic interaction occurs between the fluorine moiety of this compound and Glycine 39 (GLY39).[1]

G cluster_0 This compound Interactions in hKAT-2 Active Site Bff122 This compound TYR74 TYR74 Bff122->TYR74 π-π Stacking GLY39 GLY39 Bff122->GLY39 Electrostatic Interaction PLP_Adduct Covalently Bound PLP Bff122->PLP_Adduct Covalent Bond

Caption: Key molecular interactions of this compound in the hKAT-2 active site.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques.

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with hKAT-2 and identify key molecular interactions.

Methodology:

  • Protein Expression and Purification: Recombinant hKAT-2 is expressed and purified to homogeneity.

  • Co-crystallization: The purified hKAT-2 is incubated with this compound to allow for complex formation.

  • Crystallization: The hKAT-2-Bff-122 complex is crystallized using vapor diffusion or other suitable methods.

  • Data Collection: X-ray diffraction data are collected from the crystals using a synchrotron radiation source.

  • Structure Determination and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, revealing the precise binding mode and interactions of this compound. The reported structure is available under PDB Entry 2XH1.[1]

Enzyme Inhibition Assay (IC50 Determination)

Objective: To quantify the inhibitory potency of this compound against hKAT-2.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a known concentration of hKAT-2, its substrates (L-kynurenine and a keto acid), and the PLP cofactor in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Enzyme Reaction: The enzymatic reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • Quantification of Product: The formation of kynurenic acid is measured, typically using a fluorimetric or spectrophotometric method.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration. The IC50 value is then determined by fitting the dose-response data to a suitable model.

G cluster_0 Experimental Workflow: IC50 Determination A Prepare hKAT-2 Reaction Mixture B Add Varying Concentrations of this compound A->B C Initiate and Run Enzyme Reaction B->C D Quantify Kynurenic Acid Production C->D E Calculate % Inhibition and Determine IC50 D->E

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound acts as a potent and selective irreversible inhibitor of human Kynurenine Aminotransferase II. Its mechanism of action is characterized by the formation of a stable covalent adduct with the essential PLP cofactor, leading to permanent enzyme inactivation. The key molecular interactions, including π-π stacking with TYR74 and electrostatic interactions with GLY39, contribute to its binding and inhibitory activity. The detailed understanding of this mechanism provides a solid foundation for the rational design and development of novel hKAT-2 inhibitors for the treatment of cognitive and neurological disorders.

References

An In-Depth Technical Guide to the Function of BFF-122 in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BFF-122 is a potent and selective small molecule tool compound that functions as an irreversible inhibitor of kynurenine (B1673888) aminotransferase II (KAT-II) . Within the field of neuroscience, its primary role is the targeted reduction of kynurenic acid (KYNA), a neuroactive metabolite of the tryptophan degradation pathway. Elevated levels of brain KYNA are strongly implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, by antagonizing N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) (α7nACh) receptors. By irreversibly inactivating KAT-II, this compound serves as a critical research tool to probe the downstream consequences of lowering KYNA levels, thereby elucidating the therapeutic potential of KAT-II inhibition for restoring glutamatergic and cholinergic neurotransmission. This guide details the mechanism of action, relevant signaling pathways, quantitative data, and key experimental protocols associated with the study of this compound and related compounds.

Mechanism of Action

This compound exerts its inhibitory effect through a highly specific and covalent mechanism. As a member of the fluoroquinolone class of compounds, it contains a primary amine group that is crucial for its function[1]. The enzyme KAT-II is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, meaning it requires PLP as a cofactor for its catalytic activity[2].

The mechanism proceeds as follows:

  • This compound enters the active site of the KAT-II enzyme.

  • The primary amine on the piperazine (B1678402) ring of this compound attacks the aldehyde group of the PLP cofactor.

  • This reaction forms a stable, covalent Schiff base (aldimine) linkage between this compound and PLP[3][4].

  • The formation of this covalent adduct permanently deactivates the PLP cofactor, rendering the KAT-II enzyme catalytically inert[3][4].

Because this is an irreversible binding event, enzymatic activity is not restored until new KAT-II protein is synthesized. This prolonged duration of action is a key feature of irreversible inhibitors in drug development[3]. The X-ray crystal structure of the human KAT-II enzyme in complex with this compound has been resolved (PDB ID: 2XH1), confirming this covalent interaction and providing a detailed map of the binding site interactions that contribute to its potency and selectivity[3].

cluster_0 KAT-II Active Site cluster_1 Inhibition Process cluster_2 Result PLP PLP Cofactor (Active) KATII KAT-II Enzyme PLP->KATII bound to Adduct This compound-PLP Covalent Adduct BFF122 This compound BFF122->PLP Covalent Bonding (Schiff Base Formation) Inactive_KATII Inactive KAT-II Enzyme Adduct->Inactive_KATII Enzyme Inactivation

Caption: Mechanism of irreversible inhibition of KAT-II by this compound.

Signaling Pathway: The Kynurenine Pathway

This compound directly modulates the kynurenine pathway, which is the primary metabolic route for tryptophan in the central nervous system[5]. This pathway produces several neuroactive compounds. The enzyme KAT-II is a key branching point, catalyzing the transamination of kynurenine to form KYNA[4]. By inhibiting KAT-II, this compound effectively blocks this specific branch, leading to a reduction in KYNA synthesis without shutting down the entire pathway. This allows the precursor, kynurenine, to be metabolized down an alternative branch by the enzyme kynurenine-3-monooxygenase (KMO), ultimately leading to the production of quinolinic acid and NAD+. The therapeutic hypothesis is that reducing the KYNA branch can alleviate the pathological antagonism of glutamate (B1630785) and nicotinic receptors seen in certain disorders[6].

G tryptophan Tryptophan ido_tdo IDO / TDO tryptophan->ido_tdo kynurenine L-Kynurenine kat2 KAT-II kynurenine->kat2 kmo KMO kynurenine->kmo kyna Kynurenic Acid (KYNA) (NMDA/α7nAChR Antagonist) hk 3-Hydroxykynurenine kynu Kynureninase hk->kynu qa Quinolinic Acid (NMDA Agonist) nad NAD+ qa->nad ido_tdo->kynurenine kat2->kyna kmo->hk kynu->qa bff122 This compound bff122->kat2 inhibits

Caption: The Kynurenine Pathway and the site of action for this compound.

Quantitative Data

The potency of this compound and related KAT-II inhibitors has been characterized both in vitro through enzyme inhibition assays and in vivo via microdialysis studies in animal models. While this compound is a foundational tool compound, subsequent molecules like PF-04859989 and BFF-816 have been more extensively characterized in vivo.

CompoundTargetAssay TypeIC₅₀ ValueIn Vivo EfficacySource
This compound Human KAT-IIEnzyme Inhibition~1 µMNot publicly detailed[7]
This compound KAT-IIEnzyme Inhibition15-20 µMNot publicly detailed[1]
PF-04859989 Human KAT-IIEnzyme Inhibition23 nM↓ 50% brain KYNA at 10 mg/kg (s.c.) in rats[3][8]
PF-04859989 Rat KAT-IIEnzyme Inhibition263 nM↓ 50% VTA DA neuron firing rate at 5-10 mg/kg in rats[8][9]
BFF-816 Rat KAT-IIEnzyme Inhibition13.4 µM↓ ~30% brain KYNA at 30 mg/kg (p.o.) in rats[5]

Downstream Neurochemical Effects

By reducing brain KYNA, an antagonist at excitatory receptors, KAT-II inhibitors are expected to increase the activity of neurotransmitter systems that are tonically inhibited by endogenous KYNA. Preclinical studies using brain microdialysis in rats have confirmed this hypothesis. Administration of the KAT-II inhibitor BFF-816 (30 mg/kg, p.o.) led to a significant ~60% increase in extracellular glutamate levels in the hippocampus and a 50-70% increase in extracellular dopamine (B1211576) levels in the striatum[5]. Similarly, the inhibitor PF-04859989 was shown to decrease the firing rate and burst activity of dopamine neurons in the ventral tegmental area (VTA) by approximately 50%, an effect mediated by NMDA receptors[9]. These findings demonstrate that KAT-II inhibition robustly modulates key neurotransmitter systems implicated in cognition and psychosis.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize this compound and related KAT-II inhibitors.

In Vitro KAT-II Enzyme Inhibition Assay (Fluorimetric Method)

This protocol is adapted from methods used to characterize novel KAT-II inhibitors and is suitable for determining the IC₅₀ of compounds like this compound[2].

  • Reagent Preparation :

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 7.5.

    • Enzyme Stock: Prepare a stock solution of purified recombinant human KAT-II (hKAT-II).

    • Substrate Solution: Prepare a solution containing 0.3 mM L-α-aminoadipic acid (AAD) and 50 µM α-ketoglutarate in Assay Buffer.

    • Cofactor/Coupling Enzyme Solution: Prepare a solution containing 5 µM PLP, 3 mM NAD⁺, and 88 µg/mL glutamic dehydrogenase in Assay Buffer.

    • Inhibitor Stock: Prepare serial dilutions of this compound in DMSO or an appropriate solvent.

  • Assay Procedure :

    • In a 96-well microplate, add 1 µL of inhibitor solution (or vehicle control) to each well.

    • Add 50 µL of the Substrate Solution to each well.

    • Add 49 µL of the Cofactor/Coupling Enzyme Solution to each well.

    • To initiate the reaction, add 1 µL of hKAT-II enzyme solution (final concentration ~0.75 µM) to each well for a total reaction volume of 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis :

    • Monitor the reaction by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 390 nm), which corresponds to the production of NADH by the coupled glutamic dehydrogenase reaction.

    • Record kinetic reads every 1-2 minutes for a period of 30-60 minutes.

    • Calculate the rate of reaction (V) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Microdialysis for KYNA and Neurotransmitter Measurement

This protocol provides a framework for measuring the effect of systemically administered KAT-II inhibitors on extracellular KYNA, glutamate, and dopamine levels in the brain of freely moving rats[5][10][11][12].

  • Surgical Preparation :

    • Anesthetize male Sprague-Dawley rats (280-320 g) according to an institutionally approved protocol.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus). Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least 3-7 days post-surgery.

  • Microdialysis Procedure :

    • On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm polyacrylonitrile (B21495) membrane) through the guide cannula.

    • Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min)[10][12].

    • Allow a stabilization period of 2-3 hours.

    • Collect baseline dialysate samples every 20-30 minutes into refrigerated vials.

    • Administer this compound or vehicle via the desired route (e.g., subcutaneous or oral).

    • Continue collecting dialysate samples for 4-6 hours post-administration.

  • Sample Analysis (HPLC) :

    • Analyze dialysate samples for KYNA, glutamate, and dopamine concentrations using High-Performance Liquid Chromatography (HPLC).

    • For KYNA: Use reverse-phase HPLC with fluorescence detection (Excitation: 344 nm, Emission: 398 nm)[11]. The mobile phase typically consists of a sodium acetate (B1210297) buffer with a small percentage of acetonitrile[11].

    • For Glutamate/Dopamine: Use reverse-phase HPLC with electrochemical detection after appropriate sample derivatization (for glutamate) or direct detection (for dopamine).

    • Quantify concentrations by comparing peak areas to those of a standard curve. Express results as a percentage of the average baseline concentration.

X-ray Crystallography of hKAT-II in Complex with an Inhibitor

This protocol describes the general steps required to determine the crystal structure of hKAT-II bound to an irreversible inhibitor like this compound, providing atomic-level insight into its mechanism of action[13][14][15].

  • Protein Expression and Purification :

    • Overexpress codon-optimized, His-tagged hKAT-II in an E. coli expression system (e.g., BL21(DE3) cells)[15].

    • Lyse the cells and purify the soluble hKAT-II protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography[15].

    • Further purify the protein using size-exclusion chromatography to ensure a homogenous sample. Concentrate the final protein to 5-10 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Crystallization :

    • To form the complex, incubate the purified hKAT-II with a 2- to 5-fold molar excess of this compound for several hours at 4°C to ensure complete covalent adduct formation.

    • Screen for crystallization conditions using the hanging-drop or sitting-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution from a commercial crystallization screen.

    • Equilibrate the drop against 500 µL of the reservoir solution at a constant temperature (e.g., 20°C).

    • Optimize initial crystal "hits" by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination :

    • Cryo-protect the crystals by briefly soaking them in a reservoir solution supplemented with a cryoprotectant (e.g., 25% glycerol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the diffraction data using software such as MOSFLM or XDS.

    • Solve the structure using molecular replacement with a previously determined KAT-II structure (e.g., PDB: 2R2N) as the search model[13].

    • Refine the model and build the inhibitor into the electron density map using software like Refmac5 and Coot.

Integrated Experimental Workflow

The investigation of a KAT-II inhibitor like this compound follows a logical progression from initial characterization to in vivo validation.

cluster_0 In Vitro Characterization cluster_1 Structural Biology cluster_2 In Vivo Validation assay Enzyme Inhibition Assay (Determine IC50) selectivity Selectivity Panel (KAT-I, III, IV) assay->selectivity mechanism Kinetic Studies (Confirm Irreversibility) selectivity->mechanism crystal Co-crystallization (hKAT-II + this compound) mechanism->crystal Elucidate Binding Mode pk Pharmacokinetics (Brain Penetration) mechanism->pk Select Candidate for In Vivo xray X-ray Diffraction & Structure Solution crystal->xray behavior Behavioral Models (Cognition, etc.) xray->behavior Inform Structure-Activity Relationship (SAR) microdialysis Microdialysis (Measure Brain KYNA, Glu, DA) pk->microdialysis microdialysis->behavior

Caption: Logical workflow for the characterization of a KAT-II inhibitor.

Conclusion

This compound is a seminal tool compound that has been instrumental in validating kynurenine aminotransferase II as a viable drug target for CNS disorders. Its function as an irreversible inhibitor allows for a sustained reduction in brain kynurenic acid levels, providing a powerful method to study the downstream effects on glutamatergic and dopaminergic systems. While newer, more potent, and brain-penetrant compounds have since been developed, the foundational research conducted with this compound established the mechanistic and therapeutic rationale for this drug class. The experimental protocols and workflows detailed herein provide a comprehensive guide for researchers seeking to further investigate KAT-II inhibition as a promising strategy for the treatment of cognitive deficits in schizophrenia and other neurological diseases.

References

BFF-122: A Technical Guide for the Investigation of Kynurenic Acid Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynurenic acid (KYNA), a metabolite of the tryptophan kynurenine (B1673888) pathway, is a critical neuromodulator implicated in a range of central nervous system (CNS) functions and pathologies. It is the only known endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site and also antagonizes α7 nicotinic acetylcholine (B1216132) receptors (α7nAChR).[1][2][3][4] Elevated levels of KYNA in the brain are associated with cognitive deficits and the pathophysiology of schizophrenia.[5][6] The primary enzyme responsible for the synthesis of KYNA in the brain is kynurenine aminotransferase II (KAT-II).[6][7] BFF-122 is a potent and selective irreversible inhibitor of KAT-II, making it an indispensable pharmacological tool for elucidating the neurobiological roles of KYNA.[6][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in neuroscience research.

Introduction to Kynurenic Acid and this compound

The kynurenine pathway (KP) is the principal metabolic route for tryptophan in the body, leading to the production of several neuroactive compounds.[5][9] Within the CNS, the transamination of L-kynurenine to KYNA is predominantly catalyzed by KAT-II.[6][7] By antagonizing key excitatory receptors, KYNA plays a significant role in modulating glutamatergic and cholinergic neurotransmission.[1][6] Pathologically elevated KYNA levels are thought to contribute to the hypofunction of NMDA receptors observed in schizophrenia.[5]

This compound has emerged as a key chemical probe for studying this pathway. It is a potent and selective inhibitor of KAT-II.[8] Its ability to cross the blood-brain barrier and effectively lower brain KYNA levels in vivo allows researchers to investigate the direct consequences of reduced KYNA synthesis on neuronal function, behavior, and disease models.[10]

Mechanism of Action

This compound functions as an irreversible inhibitor of the KAT-II enzyme.[6][11] The mechanism involves the formation of a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of KAT enzymes.[5][7][10] The amino group on the piperazine (B1678402) ring of this compound interacts with PLP, permanently inactivating the enzyme.[7] This irreversible action provides a sustained reduction in KYNA synthesis, which is advantageous for many experimental paradigms. However, this interaction with a vital enzyme cofactor can also lead to potential adverse effects, a consideration for long-term studies.[5][10]

cluster_0 KAT-II Active Site KAT_II KAT-II Enzyme Inactive_Complex Inactive Covalent Complex KAT_II->Inactive_Complex Forms Covalent Bond with PLP PLP PLP Cofactor PLP->KAT_II Bound to Enzyme BFF122 This compound BFF122->KAT_II Enters Active Site

This compound Irreversible Inhibition Mechanism.

Quantitative Data

The efficacy and selectivity of this compound have been quantified in several studies. This data is crucial for designing experiments with appropriate concentrations and interpreting results.

Table 1: In Vitro Inhibitory Potency of this compound

Target Enzyme IC50 Value Reference
Kynurenine Aminotransferase II (KAT-II) ~1 µM [7][8]

| Kynurenine Aminotransferase I (KAT-I) | >30 µM |[8] |

Table 2: In Vivo Effects of this compound on Kynurenic Acid Levels

Administration Route Species Brain Region Dose % Reduction in KYNA Reference

| Intrastriatal | Rat | Striatum | Not Specified | 66% |[8] |

Signaling Pathways and Experimental Workflows

Visualizing the biochemical and experimental pathways is essential for understanding the context of this compound's application.

Trp Tryptophan IDO_TDO IDO / TDO Trp->IDO_TDO Kyn L-Kynurenine KATs KAT-I, KAT-II, etc. Kyn->KATs KMO KMO Kyn->KMO KYNA Kynurenic Acid (KYNA) (Neuroprotective) HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) QUIN Quinolinic Acid (QUIN) (Excitotoxic) HK->QUIN IDO_TDO->Kyn KATs->KYNA KMO->HK BFF122 This compound BFF122->KATs Inhibits KAT-II

The Kynurenine Pathway and the site of this compound inhibition.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Animal Acclimation A2 Stereotaxic Surgery: Implant Guide Cannula (e.g., for Striatum) A1->A2 A3 Post-operative Recovery A2->A3 B1 Insert Microdialysis Probe A3->B1 B2 Collect Baseline Samples B1->B2 B3 Administer this compound (e.g., via probe) B2->B3 B4 Collect Post-treatment Samples B3->B4 C1 KYNA Quantification (HPLC) B4->C1 C2 Data Analysis: Compare Baseline vs. Post-treatment C1->C2

Workflow for an in vivo microdialysis experiment using this compound.

Experimental Protocols

The following are representative protocols for the in vitro and in vivo application of this compound. Researchers should adapt these based on their specific experimental needs and institutional guidelines.

Protocol: In Vitro KAT-II Inhibition Assay

This protocol outlines a method to determine the IC50 value of this compound for KAT-II.

  • Reagents and Materials:

    • Recombinant human or rat KAT-II enzyme.

    • L-kynurenine (substrate).

    • α-ketoglutarate (co-substrate).

    • Pyridoxal-5'-phosphate (PLP, cofactor).

    • This compound stock solution (in DMSO).

    • Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • HPLC system with a fluorescence or UV detector for KYNA quantification.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, and PLP.

    • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate with the KAT-II enzyme for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding L-kynurenine.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution, such as trichloroacetic acid, which will precipitate the enzyme.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for KYNA concentration using a validated HPLC method.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: In Vivo Microdialysis for Brain KYNA Measurement

This protocol describes how to measure the effect of locally administered this compound on extracellular KYNA levels in a specific brain region of a rat.

  • Surgical Preparation:

    • Anesthetize the animal (e.g., rat) according to approved institutional protocols.

    • Place the animal in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., striatum).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[12]

    • Allow the system to equilibrate and then collect several baseline dialysate samples (e.g., every 20-30 minutes).

    • Administer this compound. This can be done by dissolving it in the aCSF and perfusing it through the probe for local administration.

    • Continue to collect dialysate samples for several hours post-administration.

    • Store all samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of KYNA in the dialysate samples using a highly sensitive HPLC system, often coupled with mass spectrometry (LC-MS/MS) or fluorescence detection.

    • Express the post-administration KYNA levels as a percentage of the average baseline concentration for each animal. This allows for the determination of the magnitude and duration of KYNA reduction.[8]

Applications and Considerations

This compound is a powerful tool for:

  • Validating KAT-II as a drug target: By demonstrating that inhibition of KAT-II reduces brain KYNA, this compound helps validate this enzyme as a target for treating disorders associated with elevated KYNA.[5][6]

  • Investigating the role of KYNA in cognition: Researchers can use this compound to lower KYNA levels and assess the impact on various cognitive domains in animal models.[5]

  • Exploring the pathophysiology of neurological and psychiatric disorders: The compound can be used in animal models of diseases like schizophrenia or Parkinson's disease to probe the contribution of the kynurenine pathway.[11]

Important Considerations:

  • Irreversibility: The irreversible nature of inhibition means that the duration of action is long, but it also raises potential concerns about off-target effects from covalent modification of the PLP cofactor in other enzymes.[5][10]

  • Species Differences: The potency of inhibitors can differ between species (e.g., rat vs. human KAT-II), which should be considered when translating findings.[10]

  • Blood-Brain Barrier Penetration: While this compound is used in CNS studies, detailed pharmacokinetic data is essential for designing systemic administration experiments.[10]

References

Bff-122: A Potential Therapeutic Agent for Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The kynurenine (B1673888) pathway, a critical route of tryptophan metabolism, has emerged as a significant area of interest in the study of central nervous system (CNS) disorders. Dysregulation of this pathway, leading to an imbalance in neuroactive metabolites, is implicated in the pathophysiology of various neurological and psychiatric conditions. One key enzyme in this pathway, kynurenine aminotransferase II (KAT-II), is predominantly responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1][2][3] Elevated levels of KYNA are associated with cognitive deficits and other symptoms in disorders such as schizophrenia.[2][4] Bff-122 has been identified as a potent and selective inhibitor of KAT-II, presenting a promising therapeutic strategy for CNS disorders by modulating KYNA levels.[5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Core Compound Properties

PropertyValueReference
Chemical Name (S)-10-(4-aminopiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[5][7]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[6]
Molecular Formula C17H19FN4O4[8]
Molecular Weight 362.36 g/mol [6][8]
CAS Number 1152314-49-2[6][8]
Mechanism of Action Irreversible inhibitor of kynurenine aminotransferase II (KAT-II)[1][5][7][8]

In Vitro Efficacy and Selectivity

This compound demonstrates potent and selective inhibition of KAT-II. The primary mechanism of inhibition involves the formation of a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor, leading to irreversible inactivation of the enzyme.[5][7] This irreversible action is a key characteristic of this compound.[1][7]

ParameterEnzymeValueReference
IC50 KAT-II~1 µM[5][6]
IC50 KAT-I>30 µM[6]
IC50 Kynurenine 3-monooxygenase (KMO)No significant inhibition[8][9]

In Vivo Preclinical Data

Preclinical studies in rat models have demonstrated the ability of this compound to effectively modulate the kynurenine pathway in the brain.

Study TypeAnimal ModelAdministrationKey FindingsReference
Neurochemical ProfilingNaïve RatsIntrastriatalDecreased newly formed KYNA by 66% with no significant effect on 3-HK or QUIN production.[6][9]
NeuroprotectionCellular StudiesIn vitroExhibits neuroprotective effects by inhibiting glutamate (B1630785) toxicity.[8]

Potential Therapeutic Applications

Based on its mechanism of action and preclinical data, this compound holds potential for the treatment of a range of CNS disorders. By reducing the levels of KYNA, this compound may help to alleviate cognitive dysfunction and other symptoms associated with these conditions. Potential therapeutic areas include:

  • Schizophrenia: Elevated KYNA levels are strongly implicated in the pathophysiology of schizophrenia.[2]

  • Parkinson's Disease: this compound has shown effectiveness in rat brain models of Parkinson's disease.[8]

  • Depression and Anxiety: Modulation of the kynurenine pathway is a potential therapeutic strategy for mood disorders.[8]

  • Neurodegenerative and Cognitive Disorders: this compound is considered a promising lead for these conditions.[1][4]

Signaling Pathway and Mechanism of Action

The therapeutic potential of this compound is rooted in its ability to modulate the kynurenine pathway. The following diagram illustrates the key steps in this pathway and the site of action for this compound.

G Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT_II KAT-II Kynurenine->KAT_II KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (KYNA) (Neuroprotective/Neuromodulatory) Three_HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) QUIN Quinolinic Acid (QUIN) (Neurotoxic, NMDAR Agonist) Three_HK->QUIN IDO_TDO->Kynurenine KAT_II->KYNA KMO->Three_HK Bff122 This compound Bff122->KAT_II Inhibits

This compound inhibits KAT-II, a key enzyme in the kynurenine pathway.

Experimental Protocols

In Vitro KAT-II Inhibition Assay

This protocol outlines a method for determining the IC50 of this compound for KAT-II.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare reaction buffer (e.g., potassium phosphate (B84403) buffer) P2 Dilute recombinant human KAT-II enzyme to working concentration P1->P2 P3 Prepare serial dilutions of this compound in DMSO P2->P3 R1 Add buffer, enzyme, and this compound (or DMSO for control) to microplate wells P3->R1 R2 Pre-incubate at 37°C R1->R2 R3 Initiate reaction by adding substrates (L-kynurenine and α-ketoglutarate) and cofactor (PLP) R2->R3 R4 Incubate at 37°C for a defined period (e.g., 30 minutes) R3->R4 D1 Stop the reaction (e.g., by adding a strong acid) R4->D1 D2 Measure the formation of kynurenic acid using HPLC or a fluorescence-based method D1->D2 D3 Calculate percent inhibition for each this compound concentration D2->D3 D4 Determine IC50 value by fitting data to a dose-response curve D3->D4

Workflow for determining the in vitro inhibition of KAT-II by this compound.

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant human KAT-II

    • L-kynurenine

    • α-ketoglutarate

    • Pyridoxal-5'-phosphate (PLP)

    • This compound

    • Potassium phosphate buffer, pH 7.4

    • DMSO

    • 96-well microplate

    • HPLC system with fluorescence detector or a fluorescence plate reader

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, KAT-II enzyme, and PLP.

    • Add varying concentrations of this compound (typically from a serial dilution in DMSO) to the wells of the microplate. Include a vehicle control (DMSO only).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding L-kynurenine and α-ketoglutarate to each well.

    • Incubate the reaction at 37°C for 30 minutes.

    • Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

    • Quantify the amount of kynurenic acid produced. This can be done by measuring its fluorescence (excitation ~340 nm, emission ~400 nm) or by separating and quantifying it using HPLC.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Microdialysis for KYNA Measurement in Rat Striatum

This protocol describes a method to assess the in vivo efficacy of this compound in reducing KYNA levels in the rat brain.

Detailed Methodology:

  • Animals and Surgery:

    • Use adult male Sprague-Dawley rats.

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Implant a microdialysis guide cannula targeting the striatum.

    • Allow the animals to recover for at least 24 hours post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20-30 minutes.

    • Administer this compound via the microdialysis probe (retrodialysis) or through systemic administration (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for KYNA content using a highly sensitive method such as HPLC with fluorescence detection or mass spectrometry.

  • Data Analysis:

    • Calculate the mean baseline KYNA concentration.

    • Express the post-administration KYNA levels as a percentage of the baseline.

    • Perform statistical analysis to determine the significance of the reduction in KYNA levels following this compound administration.

Conclusion and Future Directions

This compound is a potent and selective irreversible inhibitor of KAT-II with a clear mechanism of action and demonstrated in vivo efficacy in modulating brain kynurenic acid levels. Its preclinical profile suggests significant potential for the treatment of a variety of CNS disorders, including schizophrenia and Parkinson's disease.

Future research should focus on:

  • Comprehensive preclinical toxicology and safety pharmacology studies.

  • Pharmacokinetic profiling to optimize dosing regimens for sustained target engagement.

  • Evaluation in a broader range of animal models of CNS disorders to further validate its therapeutic potential.

  • Development of a formulation suitable for clinical administration.

The continued investigation of this compound and other KAT-II inhibitors represents a promising avenue for the development of novel therapeutics for debilitating neurological and psychiatric conditions.

References

Methodological & Application

Application Notes and Protocols for Bff-122 in Mouse Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bff-122 is a potent and irreversible inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT-II), a key enzyme in the tryptophan metabolic pathway. Elevated levels of kynurenic acid (KYNA), the product of the reaction catalyzed by KAT-II, have been implicated in the pathophysiology of cognitive deficits observed in several neuropsychiatric disorders, including schizophrenia. By inhibiting KAT-II, this compound reduces the biosynthesis of KYNA, thereby potentially restoring normal glutamatergic and cholinergic neurotransmission and improving cognitive function. These application notes provide detailed protocols for the use of this compound in mouse models to study its effects on cognition.

Mechanism of Action

This compound acts as an irreversible inhibitor of KAT-II. This enzyme is responsible for the conversion of kynurenine to KYNA. KYNA is an antagonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). By reducing KYNA levels, this compound is hypothesized to enhance neurotransmission mediated by these receptors, which is crucial for learning and memory.

Signaling Pathway of this compound Action

Bff122_Mechanism cluster_0 Kynurenine Pathway cluster_1 Synaptic Transmission Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KATII KAT-II Kynurenine->KATII KYNA Kynurenic Acid (KYNA) NMDAR NMDA Receptor KYNA->NMDAR Antagonism a7nAChR α7nAChR KYNA->a7nAChR Antagonism KATII->KYNA Glutamate_release Glutamate (B1630785) Transmission NMDAR->Glutamate_release a7nAChR->Glutamate_release Cognition Improved Cognition Glutamate_release->Cognition Bff122 This compound Bff122->KATII Inhibition

Caption: Mechanism of this compound action on the kynurenine pathway and synaptic transmission.

Quantitative Data Summary

InhibitorAnimal ModelRoute of AdministrationDosage RangeObserved Effects
BFF-816 RatOral (p.o.)30 - 100 mg/kgReduced brain KYNA, increased glutamate and dopamine, improved Morris water maze performance.[1]
PF-04859989 RatSubcutaneous (s.c.)10 mg/kgReduced brain KYNA by 50%.[2][3]
PF-04859989 RatIntraperitoneal (i.p.)32 mg/kgRestored nicotine-evoked glutamatergic activity.[4]

Note: Dosages should be optimized for this compound in mice, starting with lower doses and escalating based on tolerability and efficacy in pilot studies.

Experimental Protocols

This compound Formulation and Administration

Formulation: this compound is a quinolone derivative and may have limited aqueous solubility. For in vivo administration, a suspension or solution in a suitable vehicle is required. Based on protocols for similar heterocyclic compounds, the following vehicle is recommended:

  • Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile saline.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare a 20% (w/v) solution of HPBCD in sterile saline.

    • Gradually add the this compound powder to the HPBCD solution while vortexing or sonicating to aid dissolution.

    • The final formulation should be a clear solution or a fine, homogenous suspension.

Administration:

  • Route: Oral gavage (p.o.) is a suggested route based on studies with the similar compound BFF-816. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are also viable alternatives.[1][2][4]

  • Volume: For mice, the administration volume should typically not exceed 10 mL/kg.

Experimental Workflow for Cognitive Testing

Cognitive_Workflow cluster_0 Pre-Experiment cluster_1 Dosing and Behavioral Testing cluster_2 Post-Experiment Analysis Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling & Injection/Gavage Animal_Acclimation->Habituation Dosing This compound or Vehicle Administration Habituation->Dosing Cognitive_Assay Cognitive Assay (e.g., MWM, NOR, Fear Conditioning) Dosing->Cognitive_Assay Data_Analysis Behavioral Data Analysis Cognitive_Assay->Data_Analysis Tissue_Collection Brain Tissue Collection Cognitive_Assay->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., KYNA levels) Tissue_Collection->Biochemical_Analysis

Caption: General experimental workflow for assessing the effect of this compound on mouse cognition.

Detailed Cognitive Assay Protocols

Morris Water Maze (MWM)

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[5][6][7]

Apparatus:

  • A circular tank (90-120 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.

  • An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.

  • Distal visual cues placed around the room.

  • A video tracking system to record the mouse's swim path.

Procedure:

  • Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform.

  • Acquisition Training (Days 2-5):

    • Conduct 4 trials per day for each mouse.

    • For each trial, gently place the mouse into the water facing the wall at one of four quasi-random start positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, guide it to the platform.

    • The mouse should remain on the platform for 15-30 seconds.

    • The inter-trial interval should be at least 15 minutes.

    • Administer this compound or vehicle 30-60 minutes before the first trial of each day.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Analysis:

  • Acquisition: Latency to find the platform, swim speed, and path length.

  • Probe Trial: Time spent in the target quadrant, number of crossings over the former platform location.

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory based on the innate tendency of mice to explore novel objects.[8]

Apparatus:

  • An open-field arena (e.g., 40x40x40 cm).

  • Two sets of identical objects and one set of novel objects (e.g., small plastic toys, metal objects). Objects should be heavy enough that the mice cannot move them.

Procedure:

  • Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.

  • Training/Familiarization (Day 2):

    • Administer this compound or vehicle 30-60 minutes prior to the session.

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for 5-10 minutes.

  • Testing (Day 2, after a retention interval of 1-24 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring each object (sniffing or touching with the nose/paws).

Data Analysis:

  • Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Fear Conditioning Test

This test assesses fear-associated learning and memory, which involves both the amygdala and hippocampus.

Apparatus:

  • A conditioning chamber with a grid floor capable of delivering a mild foot shock.

  • A sound generator to provide an auditory cue (conditioned stimulus, CS).

  • A different context chamber for cued fear testing.

  • A video camera to record freezing behavior.

Procedure:

  • Training/Conditioning (Day 1):

    • Administer this compound or vehicle 30-60 minutes prior to training.

    • Place the mouse in the conditioning chamber and allow it to acclimate for 2-3 minutes.

    • Present an auditory cue (e.g., 80 dB tone for 30 seconds).

    • During the last 2 seconds of the tone, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5-0.7 mA).

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

  • Contextual Fear Testing (Day 2):

    • Place the mouse back into the same conditioning chamber (context) without any auditory cues or shocks.

    • Record freezing behavior for 5 minutes.

  • Cued Fear Testing (Day 3):

    • Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).

    • Allow the mouse to acclimate for 2-3 minutes.

    • Present the auditory cue (CS) for 3 minutes without any shocks.

    • Record freezing behavior.

Data Analysis:

  • Percentage of time spent freezing during the contextual and cued fear tests. Increased freezing time indicates stronger fear memory.

References

Application Notes and Protocols for Bff-122: An Investigational Inhibitor of Kynurenine Aminotransferase II (KAT-II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bff-122 is a potent and specific inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT-II), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] This pathway is implicated in various neurological and inflammatory disorders, making KAT-II a compelling target for therapeutic intervention.[3] By inhibiting KAT-II, this compound modulates the levels of kynurenic acid (KYNA), a neuroactive metabolite, and holds potential for the treatment of diseases associated with kynurenine pathway dysregulation.[2][4] These application notes provide detailed protocols for characterizing the enzyme kinetics of this compound and its effect on KAT-II activity.

Mechanism of Action

This compound acts as an inhibitor of KAT-II.[1][2] It is important to note that some studies suggest that this compound may also interact with the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), which could contribute to its inhibitory effect.[1] Understanding the precise mechanism of inhibition (e.g., competitive, non-competitive) is crucial for its development as a therapeutic agent and can be determined through the kinetic assays detailed below.

Data Presentation: Enzyme Kinetics of this compound

The inhibitory effect of this compound on KAT-II can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative data from a dose-response experiment.

This compound Concentration (nM)% Inhibition of KAT-II Activity
18.2
1025.5
5048.9
10065.1
25082.3
50091.7
100095.3

This data is representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against KAT-II

This protocol describes a continuous spectrophotometric assay to determine the IC50 value of this compound for the inhibition of KAT-II. The assay measures the rate of formation of kynurenic acid from the substrate kynurenine.

Materials:

  • Recombinant human KAT-II enzyme

  • This compound

  • L-Kynurenine (substrate)

  • α-Ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer, pH 7.4

  • DMSO

  • 384-well, clear bottom, UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in potassium phosphate buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare assay buffer: potassium phosphate buffer containing PLP.

    • Prepare substrate solution: L-Kynurenine and α-Ketoglutarate in assay buffer.

  • Assay Protocol:

    • Add 5 µL of the this compound dilutions to the wells of the 384-well plate. For the control (no inhibition), add 5 µL of buffer with the same DMSO concentration.

    • Add 10 µL of KAT-II enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm every 30 seconds for 15 minutes. The rate of the reaction is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mode of Inhibition (e.g., Competitive, Non-competitive)

This protocol outlines how to determine the mechanism by which this compound inhibits KAT-II using Michaelis-Menten kinetics.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Perform the enzyme assay as described in Protocol 1, but with varying concentrations of the substrate (L-Kynurenine).

    • Run the assay in the absence of this compound (control) and in the presence of at least two different fixed concentrations of this compound.

  • Data Collection:

    • For each concentration of this compound (including zero), measure the initial reaction velocity (V₀) at each substrate concentration.

  • Data Analysis:

    • For each this compound concentration, plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

      • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).[5]

      • Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).[5]

      • Uncompetitive inhibition: The lines will be parallel.

      • Mixed inhibition: The lines will intersect at a point other than on an axis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Enzyme, Substrates) prep_plate Prepare 384-well Plate prep_reagents->prep_plate add_inhibitor Add this compound Dilutions prep_plate->add_inhibitor add_enzyme Add KAT-II Enzyme add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrates to Start Reaction incubate->add_substrate read_plate Measure Absorbance (340 nm) add_substrate->read_plate calc_velocity Calculate Initial Velocities (V₀) read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_mm Plot Michaelis-Menten & Lineweaver-Burk (Determine Mode of Inhibition) calc_velocity->plot_mm plot_ic50 Plot Dose-Response Curve (Determine IC50) calc_inhibition->plot_ic50

Caption: Experimental workflow for determining the enzyme kinetics of this compound.

kynurenine_pathway tryptophan Tryptophan ido_tdo IDO/TDO tryptophan->ido_tdo kynurenine L-Kynurenine kat KAT-II kynurenine->kat kmo KMO kynurenine->kmo kyna Kynurenic Acid (KYNA) (Neuroprotective) three_hk 3-Hydroxykynurenine (Neurotoxic) kynu KYNU three_hk->kynu quinolinic_acid Quinolinic Acid (Neurotoxic) ido_tdo->kynurenine kat->kyna kmo->three_hk kynu->quinolinic_acid bff122 This compound bff122->kat

Caption: Simplified diagram of the Kynurenine Pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Cell-based Assays Using Bff-122 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bff-122 is a potent and irreversible inhibitor of kynurenine (B1673888) aminotransferase II (KAT-II), a critical enzyme in the tryptophan metabolism pathway[1]. KAT-II catalyzes the conversion of kynurenine to kynurenic acid (KYNA)[2]. By irreversibly binding to the pyridoxal-5'-phosphate (PLP) cofactor of KAT-II, this compound effectively blocks the production of KYNA[1][3]. The reduction of KYNA levels can have significant downstream effects on various cellular signaling pathways, making this compound a valuable tool for studying the roles of this metabolic pathway in health and disease.

These application notes provide detailed protocols for utilizing the this compound inhibitor in common cell-based assays to assess its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound acts as an irreversible inhibitor of KAT-II. Its mechanism involves the formation of a stable, covalent bond with the PLP cofactor, which is essential for the catalytic activity of the enzyme[1]. This covalent modification permanently inactivates the enzyme, leading to a sustained reduction in the synthesis of kynurenic acid.

Signaling Pathways Affected by this compound Inhibition

The primary effect of this compound is the reduction of kynurenic acid (KYNA). KYNA is a known endogenous ligand for several receptors, including the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR). It can also act as an antagonist at ionotropic glutamate (B1630785) receptors, such as the NMDA receptor. Therefore, inhibition of KYNA production by this compound can modulate the signaling pathways downstream of these receptors.

cluster_0 Tryptophan Metabolism cluster_1 This compound Inhibition cluster_2 Downstream Signaling Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KYNA KYNA Kynurenine->KYNA KAT-II KATII_Inhibition KAT-II Bff122 This compound Bff122->KATII_Inhibition inhibits KYNA_node Kynurenic Acid (KYNA) KATII_Inhibition->KYNA_node reduced production GPR35 GPR35 KYNA_node->GPR35 activates AhR AhR KYNA_node->AhR activates NMDA_R NMDA Receptor KYNA_node->NMDA_R antagonizes Cellular_Responses Cellular Responses (e.g., Proliferation, Apoptosis) GPR35->Cellular_Responses AhR->Cellular_Responses NMDA_R->Cellular_Responses

This compound Mechanism of Action and Downstream Signaling Pathways.

Experimental Protocols

The following are representative protocols for assessing the cellular effects of the this compound inhibitor. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound inhibitor

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

start Start seed Seed cells in 96-well plate start->seed treat Treat cells with this compound seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining to detect and quantify apoptosis and necrosis in cells treated with this compound, analyzed by flow cytometry[4][5].

Materials:

  • This compound inhibitor

  • Target cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

start Start seed Seed and treat cells with this compound start->seed harvest Harvest cells seed->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC/PI wash->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the use of propidium iodide (PI) staining followed by flow cytometry to analyze the effect of this compound on cell cycle distribution[6][7].

Materials:

  • This compound inhibitor

  • Target cell line

  • 6-well cell culture plates

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

start Start seed Seed and treat cells with this compound start->seed harvest Harvest cells seed->harvest fix Fix with cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide fix->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Workflow for Cell Cycle Analysis using PI Staining.

Data Presentation

Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison. Below are template tables with hypothetical data to illustrate how results can be presented.

Table 1: Effect of this compound on Cell Viability (IC₅₀ Values)

Cell LineIncubation Time (hours)This compound IC₅₀ (µM)
Cell Line A24> 100
Cell Line A4875.3 ± 5.2
Cell Line A7252.1 ± 3.8
Cell Line B2489.5 ± 6.1
Cell Line B4862.7 ± 4.5
Cell Line B7241.9 ± 2.9
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control02.1 ± 0.31.5 ± 0.2
This compound258.4 ± 1.13.2 ± 0.4
This compound5015.6 ± 2.07.8 ± 0.9
This compound10028.9 ± 3.514.3 ± 1.7
Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control055.2 ± 4.128.3 ± 2.516.5 ± 1.9
This compound2565.8 ± 5.020.1 ± 2.114.1 ± 1.5
This compound5072.4 ± 6.215.7 ± 1.811.9 ± 1.3
This compound10078.1 ± 6.810.2 ± 1.211.7 ± 1.4
Data are presented as mean ± standard deviation from three independent experiments.

References

Troubleshooting & Optimization

Bff-122 in DMSO: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the solubility and stability of the kynurenine (B1673888) aminotransferase II (KAT II) inhibitor, Bff-122, when dissolved in dimethyl sulfoxide (B87167) (DMSO). This guide is intended for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to facilitate successful experimentation.

Solubility Data

ParameterValueSource/Comment
Recommended Stock Concentration Up to 40 mg/mLBased on supplier technical datasheets. This is a practical concentration for creating stock solutions.
Observed Solubility 25 mg/mLA certificate of analysis for a similar, though different, heterocyclic compound notes this level of solubility in DMSO, suggesting a comparable range for this compound.[1]
Molecular Weight 362.36 g/mol ---

Experimental Protocol: Preparation of a this compound Stock Solution

  • Preparation: Allow the vial of this compound powder and the DMSO solvent to equilibrate to room temperature.

  • Dissolution: Add the desired volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Enhancing Solubility: To aid dissolution, vortex the solution gently. If the compound does not fully dissolve, sonication can be used to accelerate the process.

  • Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

Stability Profile

The long-term stability of this compound in DMSO has not been formally reported in peer-reviewed stability studies. However, general best practices for storing compounds in DMSO can be applied to maximize the shelf-life of this compound stock solutions.

Storage ConditionDurationRecommendation
Long-term Storage Up to 1 yearStore aliquots at -80°C.
Short-term Storage Up to 1 weekAliquots can be stored at 4°C.

Key Stability Considerations:

  • Water Content: The presence of water in DMSO can promote the degradation of dissolved compounds. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture.

  • Freeze-Thaw Cycles: While many compounds are stable through multiple freeze-thaw cycles, it is best practice to aliquot stock solutions to minimize this potential stressor.

  • Irreversible Inhibition: this compound is an irreversible inhibitor that forms a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor of the KAT II enzyme.[2][3][4][5] This inherent reactivity means the compound's stability in solution is a critical factor for reproducible experimental results.

Signaling Pathway and Experimental Workflow

This compound targets the kynurenine pathway, a metabolic route for the degradation of tryptophan. Specifically, it inhibits kynurenine aminotransferase II (KAT II), the primary enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[3] Elevated levels of KYNA are associated with certain neurological and cognitive disorders.

Bff_122_Signaling_Pathway This compound Mechanism of Action Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KAT_II KAT II Kynurenine->KAT_II KYNA Kynurenic Acid (KYNA) KAT_II->KYNA Downstream Modulation of Neurological Activity KYNA->Downstream Bff122 This compound Bff122->KAT_II Inhibits

This compound inhibits the KAT II enzyme, reducing kynurenic acid production.

A typical experimental workflow for assessing the efficacy of this compound involves preparing the compound, treating a biological system, and then measuring the resulting changes in KYNA levels or downstream cellular effects.

Bff_122_Experimental_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Bff122 Prepare this compound Stock in DMSO Treatment Treat with this compound Prep_Bff122->Treatment Prep_Cells Culture Cells or Prepare Tissue Prep_Cells->Treatment Measure_KYNA Measure KYNA Levels Treatment->Measure_KYNA Assess_Effects Assess Downstream Cellular Effects Treatment->Assess_Effects

A generalized workflow for studying the effects of this compound.

Troubleshooting and FAQs

Q1: My this compound powder is not dissolving in DMSO.

  • A1: Ensure that both the this compound and DMSO are at room temperature before mixing. If clumps persist after vortexing, sonicate the solution for short intervals until the powder is fully dissolved. Using a fresh, unopened container of anhydrous DMSO is also recommended to avoid issues with water absorption, which can affect solubility.

Q2: I am seeing inconsistent results between experiments.

  • A2: This could be due to the degradation of your this compound stock solution. To mitigate this, always use freshly prepared solutions or properly stored aliquots that have not undergone multiple freeze-thaw cycles. Ensure that the final concentration of DMSO in your experimental system is consistent across all conditions, as DMSO itself can have biological effects.[6][7]

Q3: How can I be sure my this compound is active?

  • A3: As this compound is an irreversible inhibitor, its activity is critical. If you suspect a loss of activity, it is best to use a fresh vial of the compound to prepare a new stock solution. For validation, you can perform a dose-response experiment to confirm the expected inhibitory effect on KYNA production.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

  • A4: The tolerance of cells to DMSO varies depending on the cell type. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. It is essential to include a vehicle control (cells treated with the same concentration of DMSO as your this compound treated cells) in your experiments to account for any effects of the solvent.

Q5: Can I store my this compound stock solution at room temperature?

  • A5: It is not recommended to store this compound stock solutions at room temperature for any extended period. For short-term storage (up to a week), 4°C is acceptable. For long-term storage, -80°C is necessary to maintain the integrity of the compound.

References

Technical Support Center: Overcoming Bff-122 Delivery Challenges In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of Bff-122, a potent kynurenine (B1673888) aminotransferase II (KAT-II) inhibitor. Our aim is to equip researchers with the necessary information to design and execute successful preclinical studies.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of kynurenine aminotransferase II (KAT-II), an enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain.[1] Elevated levels of KYNA have been implicated in the pathophysiology of several neurological and psychiatric disorders. This compound acts as an irreversible inhibitor by forming a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of KAT-II, thereby reducing KYNA production.[1]

Q2: What are the primary challenges associated with the in vivo delivery of this compound?

A2: The main challenges include:

  • Off-target effects: this compound's irreversible binding to the PLP cofactor can lead to interactions with other PLP-dependent enzymes, causing potential adverse effects.[1]

  • Poor aqueous solubility: Like many small molecule inhibitors, this compound is likely hydrophobic, which can lead to difficulties in formulating solutions for injection and may result in precipitation.

  • Blood-brain barrier penetration: For neurological applications, ensuring sufficient quantities of this compound cross the blood-brain barrier to engage its target is a critical hurdle.

  • Inconsistent efficacy: Variability in experimental results can arise from issues with formulation, administration route, and animal-to-animal differences in metabolism.

Q3: What are the recommended administration routes for this compound in vivo?

A3: Based on studies with analogous KAT-II inhibitors like BFF-816 and PF-04859989, both oral (p.o.) and subcutaneous (s.c.) administration routes have been shown to be effective in preclinical rodent models.[2][3] The choice of administration will depend on the experimental design, desired pharmacokinetic profile, and the formulation used.

Q4: How can I improve the solubility of this compound for in vivo administration?

A4: For hydrophobic compounds like this compound, several formulation strategies can be employed:

  • Co-solvents: A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with an aqueous vehicle such as saline or a cyclodextrin (B1172386) solution.

  • Cyclodextrins: Encapsulating this compound in cyclodextrin molecules can enhance its aqueous solubility and stability. A 10% cyclodextrin solution has been used for the oral delivery of the similar compound BFF-816.[2]

  • Suspensions: For oral administration, this compound can be formulated as a suspension in vehicles containing agents like carboxymethyl cellulose (B213188) (CMC) and a surfactant like Tween 80.[4]

Q5: How can I minimize the off-target effects of this compound?

A5: Mitigating off-target effects is crucial for interpreting experimental outcomes. Strategies include:

  • Dose optimization: Use the lowest effective dose to minimize exposure to non-target tissues and enzymes.

  • Control compounds: Include a structurally similar but inactive analog of this compound as a negative control to differentiate target-specific effects from non-specific or vehicle-related effects.

  • Target engagement studies: Confirm that the observed phenotype correlates with the inhibition of KAT-II in the target tissue. This can be done by measuring KYNA levels in the brain.

  • Use of reversible inhibitors: For comparative studies, consider using a reversible KAT-II inhibitor to assess if the observed effects are solely due to the irreversible nature of this compound.

II. Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during in vivo experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Precipitation of this compound in formulation Poor aqueous solubility.1. Optimize Co-solvent System: Start by dissolving this compound in 100% DMSO, then dilute with saline or PBS. Ensure the final DMSO concentration is low (typically <5-10%) to avoid toxicity. 2. Utilize Cyclodextrins: Prepare a 10-40% solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in water and then add the this compound. Gentle heating and sonication can aid dissolution. 3. Prepare a Suspension: For oral gavage, create a homogenous suspension using vehicles such as 0.5% methylcellulose (B11928114) or carboxymethyl cellulose with 0.1-0.5% Tween 80.
High variability in animal response or lack of efficacy 1. Inconsistent dosing due to poor formulation. 2. Insufficient drug exposure at the target site. 3. Rapid metabolism and clearance.1. Ensure Homogeneity: If using a suspension, vortex thoroughly before each animal is dosed. 2. Conduct a Dose-Response Study: Determine the optimal dose that provides a consistent and significant effect. 3. Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model to inform the dosing regimen. 4. Verify Target Engagement: Measure KYNA levels in the brain tissue of a subset of animals to confirm that this compound is reaching its target and inhibiting KAT-II.
Observed toxicity or adverse effects (e.g., weight loss, lethargy) 1. Off-target effects due to irreversible binding to other PLP-dependent enzymes. 2. Vehicle toxicity. 3. Dose is too high.1. Include a Vehicle Control Group: Always have a group of animals that receives only the vehicle to rule out its contribution to toxicity. 2. Lower the Dose: If toxicity is observed, reduce the dose of this compound. 3. Monitor Animal Health: Closely monitor animals for any signs of distress and record body weight daily. 4. Consider a Reversible Inhibitor: Compare the effects of this compound with a reversible KAT-II inhibitor to see if the toxicity is linked to its irreversible mechanism.
Difficulty in achieving brain penetration 1. This compound may be a substrate for efflux transporters at the blood-brain barrier. 2. Insufficient lipophilicity to cross the BBB.1. Formulation Strategies: The use of nanocarriers or lipid-based formulations can sometimes improve BBB penetration. 2. Co-administration with Efflux Pump Inhibitors: In exploratory studies, co-administration with known P-glycoprotein inhibitors could be considered, though this adds complexity. 3. Direct Central Administration: For proof-of-concept studies, direct intracerebroventricular (ICV) injection can bypass the BBB, though this is an invasive procedure.

III. Data Presentation

The following tables summarize key in vitro and in vivo data for this compound and analogous KAT-II inhibitors.

Table 1: In Vitro Potency of KAT-II Inhibitors

CompoundTargetIC50 (nM)SpeciesNotes
This compound KAT-II~1000HumanIrreversible inhibitor.[1]
PF-04859989 KAT-II23HumanIrreversible inhibitor.[3]
KAT-II263Rat
BFF-816 KAT-II13,400RatOrally active.[2]

Table 2: Preclinical In Vivo Efficacy of KAT-II Inhibitors

CompoundAnimal ModelDose & RouteEffect
PF-04859989 Rat10 mg/kg, s.c.~50% reduction in brain kynurenic acid.[3]
BFF-816 Rat30 mg/kg, p.o.Transient reduction in extracellular KYNA in striatum, hippocampus, and prefrontal cortex.[2]

Table 3: Pharmacokinetic Parameters of PF-04859989 in Rats (10 mg/kg, s.c.)

ParameterPlasmaBrainCSF
Exposure (AUC) 17,000 ngh/mL11,000 ngh/g280 ng*h/mL
Cmax 4,100 ng/mL2,700 ng/g120 ng/mL

IV. Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration (Suspension)

This protocol is adapted for a hydrophobic small molecule inhibitor and is based on common practices for oral gavage in rodents.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) and 0.2% (v/v) Tween 80 in sterile water.

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.

    • Prepare the vehicle by first dissolving the Tween 80 in sterile water, followed by the gradual addition of CMC while stirring until a homogenous solution is formed.

    • Weigh the this compound powder and place it in a sterile conical tube.

    • Add a small volume of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

    • Visually inspect the suspension for any large aggregates.

    • Vortex the suspension immediately before each oral gavage administration to ensure consistent dosing.

Protocol 2: Subcutaneous Administration of this compound in Mice

This protocol provides a standard procedure for subcutaneous injections in mice.

  • Materials:

    • This compound formulation (e.g., dissolved in a vehicle of 10% DMSO in saline)

    • Sterile 1 mL syringes

    • Sterile 27-30 gauge needles

    • 70% ethanol (B145695)

    • Animal restraint device (optional)

  • Procedure:

    • Prepare the this compound formulation at the desired concentration. Ensure it is fully dissolved and at room temperature.

    • Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.

    • Create a "tent" of skin over the shoulders or flank area.

    • Wipe the injection site with 70% ethanol and allow it to dry.

    • Insert the needle, bevel up, at the base of the skin tent, parallel to the body.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Return the mouse to its cage and monitor for any adverse reactions.

V. Mandatory Visualizations

Signaling_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KATII KAT-II Kynurenine->KATII KYNA Kynurenic Acid (KYNA) (Neuroactive) Receptors NMDA/α7nACh Receptors KYNA->Receptors Antagonizes KATII->KYNA Transamination PLP PLP Cofactor KATII->PLP Requires Bff122 This compound Bff122->KATII Irreversible Inhibition Bff122->PLP Binds to (Off-target potential) Cognitive_Function Modulation of Cognitive Function Receptors->Cognitive_Function

Caption: Mechanism of action of this compound and its effect on the kynurenine pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Formulation 1. This compound Formulation (e.g., suspension or solution) Animal_Groups 2. Animal Grouping (Vehicle, this compound, Controls) Formulation->Animal_Groups Dosing 3. Administration (Oral Gavage or SC Injection) Animal_Groups->Dosing Monitoring 4. Monitor Animal Health (Weight, Behavior) Dosing->Monitoring Behavior 5a. Behavioral Assays Monitoring->Behavior PK_PD 5b. PK/PD Analysis (Blood/Brain Samples) Monitoring->PK_PD Target_Engagement 5c. Measure Brain KYNA Monitoring->Target_Engagement Data_Analysis 6. Data Analysis & Interpretation Behavior->Data_Analysis PK_PD->Data_Analysis Target_Engagement->Data_Analysis Troubleshooting_Logic Start Inconsistent In Vivo Results Check_Formulation Is the formulation stable and homogenous? Start->Check_Formulation Check_Dose Is the dose appropriate? Check_Formulation->Check_Dose Yes Reformulate Reformulate: - Use co-solvents - Use cyclodextrins - Improve suspension Check_Formulation->Reformulate No Check_Off_Target Are off-target effects confounding results? Check_Dose->Check_Off_Target Yes Dose_Response Conduct Dose-Response Study & PK/PD Analysis Check_Dose->Dose_Response No Controls Use Negative/Positive Controls & Measure Target Engagement Check_Off_Target->Controls Yes Success Consistent Results Check_Off_Target->Success No Reformulate->Start Dose_Response->Start Controls->Start

References

Bff-122 Toxicity and Adverse Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the toxicity and adverse effects of Bff-122 observed in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the acute toxicity profile of this compound in rodents?

A1: this compound exhibits dose-dependent acute toxicity in both mice and rats. The primary target organs appear to be the liver and kidneys. The median lethal dose (LD50) has been determined for oral and intravenous administration routes. For detailed LD50 values, please refer to Table 1.

Q2: What are the most common adverse effects observed in repeat-dose toxicity studies?

A2: In sub-chronic (28-day and 90-day) repeat-dose studies in Sprague-Dawley rats, the most consistently observed adverse effects include elevated liver enzymes (ALT, AST), increased kidney weight, and histopathological changes in both organs, such as hepatocellular hypertrophy and renal tubular necrosis. A summary of dose-dependent effects can be found in Table 2.

Q3: Are there any known mechanisms of this compound-induced hepatotoxicity?

A3: Current evidence suggests that this compound-induced hepatotoxicity is linked to the activation of the JNK signaling pathway, leading to increased oxidative stress and apoptosis in hepatocytes. A simplified representation of this proposed pathway is provided in the "Signaling Pathways" section below.

Q4: What clinical pathology parameters should be monitored in this compound studies?

A4: Key clinical pathology parameters to monitor include serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and Creatinine. These markers provide insights into liver and kidney function, respectively. See Table 3 for a summary of clinical chemistry findings in a 28-day rat study.

Troubleshooting Guides

Problem 1: High variability in serum chemistry results between animals in the same dose group.

  • Possible Cause: Inconsistent fasting times before blood collection. Food intake can significantly alter certain clinical chemistry parameters.

  • Recommended Solution: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before blood sampling. Standardize the blood collection time to minimize circadian variations.

Problem 2: Unexpected mortality in low-dose groups during a chronic study.

  • Possible Cause: Vehicle-related toxicity or improper dose formulation. The vehicle used to dissolve or suspend this compound may have its own toxic effects, or the formulation may not be stable over the dosing period.

  • Recommended Solution: Conduct a vehicle-only control study to assess the toxicity of the vehicle itself. Regularly analyze the dose formulation for concentration and stability to ensure accurate dosing.

Problem 3: Histopathological findings are not correlating with clinical pathology markers.

  • Possible Cause: Timing of sample collection. Cellular damage may not yet be reflected by changes in serum biomarkers if blood is collected too early. Conversely, some markers may have returned to baseline levels if collection is too late.

  • Recommended Solution: Implement interim necropsies and blood collections at multiple time points during the study to establish a time-course relationship between histopathological changes and clinical pathology markers.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound (LD50)

Animal ModelAdministration RouteLD50 (mg/kg)95% Confidence Interval
CD-1 MouseOral (p.o.)15001350 - 1650
CD-1 MouseIntravenous (i.v.)150138 - 162
Sprague-Dawley RatOral (p.o.)12001100 - 1300
Sprague-Dawley RatIntravenous (i.v.)125115 - 135

Table 2: Summary of Findings in a 28-Day Repeat-Dose Oral Toxicity Study in Rats

Dose Group (mg/kg/day)Key Clinical ObservationsPrimary Organ Weight ChangesKey Histopathological Findings
0 (Vehicle)No abnormalities observedNoneNo significant findings
50Piloerection in 2/10 malesNoneMinimal centrilobular hepatocellular hypertrophy
150Reduced body weight gainIncreased relative liver and kidney weightMild hepatocellular hypertrophy, minimal renal tubular degeneration
450Significant reduction in body weight gain, lethargySignificant increase in relative liver and kidney weightModerate hepatocellular hypertrophy and necrosis, mild renal tubular necrosis

Table 3: Selected Clinical Chemistry Parameters in Rats (Day 28)

Parameter0 mg/kg/day50 mg/kg/day150 mg/kg/day450 mg/kg/day
ALT (U/L) 45 ± 862 ± 11155 ± 25450 ± 68
AST (U/L) 98 ± 15120 ± 22280 ± 45750 ± 110
BUN (mg/dL) 22 ± 425 ± 548 ± 995 ± 18
Creatinine (mg/dL) 0.6 ± 0.10.7 ± 0.11.2 ± 0.32.5 ± 0.5
Data are presented as mean ± SD. *p < 0.05 compared to the vehicle control group.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old).

  • Housing: Individually housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).

  • Dosing: A single oral gavage dose of this compound is administered. The starting dose is 1000 mg/kg.

  • Procedure:

    • If the animal survives, the next animal is dosed at a higher level (e.g., 1500 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 500 mg/kg).

  • Observations: Animals are observed for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Body weights are recorded weekly.

  • Endpoint: The study is concluded after 14 days, and a gross necropsy is performed on all surviving animals. The LD50 is calculated using appropriate statistical methods.

Protocol 2: 28-Day Repeat-Dose Oral Toxicity Study

  • Animal Model: Sprague-Dawley rats (6-8 weeks old), 10 males and 10 females per group.

  • Dose Groups: Vehicle control, 50, 150, and 450 mg/kg/day.

  • Dosing: this compound is administered once daily via oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Clinical observations are performed daily.

    • Body weight and food consumption are measured weekly.

    • Ophthalmology examinations are conducted prior to the study and at termination.

  • Clinical Pathology: Blood samples are collected on Day 29 for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

  • Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. A comprehensive set of tissues is collected and preserved for histopathological examination.

Visualizations

Bff122_Toxicity_Pathway cluster_cell Hepatocyte cluster_output Cellular Outcome Bff122 This compound ROS ↑ Reactive Oxygen Species (ROS) Bff122->ROS Induces JNK JNK Activation ROS->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Promotes Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow start Start: Acclimatization of Animals grouping Randomization into Dose Groups start->grouping dosing 28-Day Dosing Period (this compound or Vehicle) grouping->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring sampling Blood & Urine Collection (Day 29) monitoring->sampling necropsy Necropsy & Tissue Collection sampling->necropsy analysis Data Analysis (Statistics, Pathology Report) necropsy->analysis end End: Final Report analysis->end

Caption: Workflow for a 28-day repeat-dose toxicity study.

How to mitigate levofloxacin-like side effects of Bff-122

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bff-122 is a novel investigational compound. This document provides guidance based on preclinical observations of side effects analogous to those seen with fluoroquinolone antibiotics, such as levofloxacin (B1675101). All experiments should be conducted in accordance with institutional and regulatory guidelines.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental antibacterial agent that, like levofloxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[1][2]. Its unique structural modifications are designed for enhanced potency against resistant bacterial strains. However, these modifications may also contribute to off-target effects.

Cardiotoxicity

Q2: We've observed QT interval prolongation in our animal models treated with this compound. What is the suspected mechanism?

A2: The observed cardiotoxicity, specifically QTc prolongation, is likely due to the off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (IKr) in cardiac myocytes.[3][4][5] This inhibition delays cardiac repolarization, leading to a prolonged QT interval, which can increase the risk of arrhythmias.[3][6]

Q3: How can we quantify the risk of this compound-induced cardiotoxicity in our experiments?

A3: A tiered approach is recommended. Start with in vitro assays, such as the hERG patch-clamp assay, to determine the IC50 of this compound on the IKr current.[7] Follow this with functional assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess effects on action potential duration and screen for proarrhythmic events.[6][8]

Hypothetical this compound Cardiotoxicity Profile

Assay Type Endpoint This compound Result Levofloxacin (Reference)
Manual Patch-Clamp hERG IC50 1.2 µM 3.5 µM
hiPSC-CM MEA FPDc Prolongation Significant at >0.5 µM Significant at >1.5 µM

| Ex vivo Langendorff | QTc Prolongation | +15 ms (B15284909) @ 10 mg/kg | +5 ms @ 10 mg/kg |

MEA: Microelectrode Array; FPDc: Field Potential Duration, corrected.

Tendinopathy

Q4: Our long-term rodent studies with this compound are showing signs of tendinopathy. Is this expected?

A4: Yes, this is a known risk associated with fluoroquinolone-class compounds.[9][10][11] The proposed mechanisms for fluoroquinolone-induced tendinopathy include the induction of oxidative stress, alteration of tenocyte proliferation and function, and increased expression of matrix metalloproteinases (MMPs) which degrade collagen.[12][13] These effects can weaken the tendon structure, making it susceptible to injury.[10]

Q5: What strategies can we employ in our cell culture models to mitigate this compound's effects on tenocytes?

A5: Co-administration with antioxidants may mitigate the effects. Based on the proposed oxidative stress mechanism, supplementing the cell culture medium with an antioxidant like N-acetylcysteine (NAC) could potentially reduce this compound-induced tenocyte damage. It is also crucial to avoid the co-administration of corticosteroids, as they are known to exacerbate the risk of fluoroquinolone-induced tendon damage.[14][15]

Hypothetical Effect of NAC on this compound-Treated Tenocytes

Treatment Group Cell Viability (%) MMP-2 Expression (Fold Change)
Vehicle Control 100% 1.0
This compound (50 µM) 65% 4.2

| this compound (50 µM) + NAC (1 mM) | 88% | 1.8 |

Neurotoxicity

Q6: We are observing unexpected neuronal apoptosis in our in vitro neurotoxicity assays with this compound. What could be the cause?

A6: Levofloxacin-like compounds can exhibit neurotoxicity through a dual mechanism: inhibition of the inhibitory GABA-A receptors and activation of the excitatory N-methyl-D-aspartate (NMDA) receptors.[16][17] This disruption of normal neurotransmission can lead to neuronal hyperexcitability and subsequent apoptosis.[18]

Q7: How can we differentiate between general cytotoxicity and specific neurotoxicity in our cell-based assays?

A7: A multi-parametric approach is recommended.[19][20][21] Use assays that measure not only cell viability (e.g., MTT or ATP assays) but also specific markers of apoptosis (caspase-3/7 activity), membrane integrity (LDH release), and neuronal morphology (neurite outgrowth).[19][21][22] Comparing results across these assays can help distinguish targeted neurotoxicity from broad cytotoxic effects.

Troubleshooting Guides

Issue: High Variability in Cardiotoxicity Assay Results

If you are experiencing inconsistent results in your in vitro cardiotoxicity assays, follow this troubleshooting workflow.

G start Start: High Variability in Cardiotoxicity Data q1 Is the this compound stock solution freshly prepared and validated? start->q1 s1 Prepare fresh stock. Verify concentration via HPLC. q1->s1 No q2 Are the hiPSC-CMs showing consistent beating rates and morphology pre-treatment? q1->q2 Yes s1->q1 Retest s2 Culture new batch of cells. Ensure >95% purity of cardiomyocytes. q2->s2 No q3 Is the assay environment (temp, CO2, humidity) stable throughout the experiment? q2->q3 Yes s2->q2 Retest s3 Calibrate incubator and plate reader. Use sealed plates. q3->s3 No end_node Data variability reduced. Proceed with analysis. q3->end_node Yes s3->q3 Retest

Troubleshooting workflow for cardiotoxicity assays.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Assessment of this compound-Induced Tendinopathy

This protocol outlines a method to assess the potential for this compound to induce tendinopathy in vitro by measuring its effects on human tenocyte viability and the expression of matrix metalloproteinases (MMPs).

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A 1. Culture human tenocytes to 80% confluency in 96-well plates. B 2. Treat cells with this compound (0.1 to 100 µM), vehicle, and positive control (levofloxacin). A->B C 3. Incubate for 48 hours at 37°C, 5% CO2. B->C D 4a. Assess cell viability using an ATP-based assay (e.g., CellTiter-Glo®). C->D E 4b. Collect supernatant to quantify MMP-2/MMP-9 expression via ELISA. C->E F 5. Normalize data to vehicle control and perform dose-response analysis. D->F E->F

Experimental workflow for in vitro tendinopathy assessment.

Methodology:

  • Cell Culture:

    • Plate primary human tenocytes (derived from hamstring or Achilles tendons) in a 96-well plate at a density of 5 x 103 cells/well.

    • Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2 until they reach approximately 80% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (levofloxacin at equivalent concentrations).

    • Replace the culture medium in the wells with the medium containing the respective treatments.

    • Incubate the plate for 48 hours.

  • Viability Assay:

    • After incubation, equilibrate the plate to room temperature.

    • Add a volume of a luminescent ATP-based viability reagent (e.g., CellTiter-Glo®) equal to the volume of culture medium in each well.[22]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • MMP Quantification (ELISA):

    • Before adding the viability reagent, carefully collect the cell culture supernatant from a parallel plate.

    • Centrifuge the supernatant to remove cellular debris.

    • Quantify the concentration of MMP-2 and MMP-9 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Calculate the fold change in MMP expression relative to the vehicle control.

    • Plot the dose-response curves for both viability and MMP expression to determine the EC50 for each effect.

Protocol 2: hERG Channel Inhibition Assay via Automated Patch-Clamp

This protocol is for assessing the inhibitory potential of this compound on the hERG potassium channel, a key indicator of proarrhythmic risk.

Methodology:

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Culture cells to 70-90% confluency before harvesting.

    • Dissociate cells into a single-cell suspension using a gentle, non-enzymatic method.

  • Automated Patch-Clamp:

    • Use an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Load the cell suspension, intracellular solution, and extracellular solution into the system.

    • The system will establish whole-cell patch-clamp configurations.

  • Electrophysiological Recording:

    • Apply a voltage-clamp protocol specifically designed to elicit and measure the hERG current (IKr). A typical protocol involves a depolarization step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

    • Establish a stable baseline recording for at least 3 minutes.

  • Compound Application:

    • Prepare this compound in the extracellular solution across a range of concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM).

    • Apply each concentration sequentially to the patched cell, allowing the effect to reach a steady state (typically 3-5 minutes per concentration).

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline recording.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 3: Neurite Outgrowth Assay for Neurotoxicity Assessment

This protocol uses high-content imaging to quantify the effect of this compound on neurite outgrowth, a sensitive marker of neurotoxicity.[19][21]

Methodology:

  • Cell Culture:

    • Plate a suitable neuronal cell line (e.g., PC-12 or SH-SY5Y) or primary neurons on plates coated with an appropriate substrate (e.g., poly-D-lysine/laminin).

    • Induce differentiation if necessary (e.g., using Nerve Growth Factor for PC-12 cells).

  • Compound Treatment:

    • Treat the differentiating or mature neurons with a range of this compound concentrations for 24-72 hours. Include vehicle and positive controls (e.g., a known neurotoxicant like colchicine).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 5% Bovine Serum Albumin (BSA).

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

    • Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to identify cell bodies (from the DAPI stain) and trace neurites (from the β-III tubulin stain).

    • Quantify key parameters such as total neurite length per neuron, number of branch points, and number of neurites per cell.

  • Data Interpretation:

    • Compare the neurite outgrowth parameters from this compound-treated cells to the vehicle control to identify any inhibitory effects.

    • Generate concentration-response curves to determine the IC50 for neurite outgrowth inhibition.

Signaling Pathway Diagram

Hypothetical Mechanism of this compound-Induced Cardiotoxicity

This diagram illustrates the proposed molecular mechanism by which this compound may induce QTc prolongation.

G bff122 This compound herg hERG (IKr) Potassium Channel bff122->herg Blocks k_efflux Reduced K+ Efflux herg->k_efflux Leads to repolarization Delayed Phase 3 Repolarization k_efflux->repolarization apd Increased Action Potential Duration (APD) repolarization->apd qtc QTc Interval Prolongation apd->qtc arrhythmia Increased Risk of Torsades de Pointes (Arrhythmia) qtc->arrhythmia Increases risk of

Proposed pathway for this compound cardiotoxicity.

References

Technical Support Center: Bff-122 Covalent Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bff-122 in covalent binding assays. The information is tailored for scientists and drug development professionals to help navigate common challenges and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an irreversible inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT-II).[1] It functions by forming a permanent covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor within the enzyme's active site.[1] This covalent modification irreversibly deactivates the enzyme.[1]

Q2: What is the primary application of this compound in research?

A2: this compound is utilized in research to study the kynurenine pathway of tryptophan degradation.[2] By inhibiting KAT-II, this compound reduces the production of kynurenic acid (KYNA), a neuroactive metabolite implicated in various neurological and psychiatric disorders.[2][3] This makes it a valuable tool for investigating the therapeutic potential of KAT-II inhibition.[3]

Q3: What are the key kinetic parameters to determine for a covalent inhibitor like this compound?

A3: For covalent inhibitors, it is crucial to determine the kinetic parameters that describe both the initial reversible binding and the subsequent irreversible covalent bond formation.[4][5] The key parameters are the inhibition constant (KI) for the initial binding and the maximal rate of inactivation (kinact).[4][5] The overall potency of a covalent inhibitor is best represented by the second-order rate constant, kinact/KI.[4][5] Time-dependent IC50 values are more appropriate for characterizing covalent inhibitors than single-point IC50 measurements.[6]

Troubleshooting Guide

High Background or Non-Specific Binding

Q4: My assay shows a high background signal across all wells, including my negative controls. What are the potential causes and solutions?

A4: High background can obscure the specific signal and lead to inaccurate results. Common causes and troubleshooting steps are outlined below.

Potential CauseRecommended Solution
Excessively high concentration of this compound or detection reagents. Perform a titration experiment to determine the optimal concentration with a good signal-to-noise ratio.
Inadequate blocking of the assay plate or membrane. Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the incubation time. Consider testing different blocking agents.
Insufficient washing steps. Increase the number of wash cycles and the volume of wash buffer. Adding a mild detergent like Tween 20 to the wash buffer can also help reduce non-specific binding.
Contaminated buffers or reagents. Prepare fresh buffers and ensure all reagents are within their expiration dates and stored correctly. Filter buffers if necessary.
Non-specific binding of detection antibodies (if applicable). Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Low or No Signal

Q5: I am observing a very weak signal or no signal at all in my this compound binding assay. What should I investigate?

A5: A low or absent signal can be due to a variety of factors related to reagents, assay conditions, or the protein itself.

Potential CauseRecommended Solution
Inactive KAT-II enzyme. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known substrate and compare it to a fresh lot if possible.
Degraded this compound. Verify the storage conditions and age of the this compound compound. Prepare fresh stock solutions.
Suboptimal assay conditions. Optimize incubation time, temperature, and buffer pH and composition. Covalent bond formation is time-dependent, so ensure sufficient incubation time.[7]
Insufficient concentration of KAT-II or this compound. Increase the concentration of the enzyme or the inhibitor. Ensure accurate pipetting of all reagents.
Issues with the detection system. Confirm that the detection reagents (e.g., antibodies, substrates) are active and that the detection instrument is functioning correctly.
Inconsistent or Irreproducible Results

Q6: My results for the this compound assay are not reproducible between experiments. What are the likely sources of this variability?

A6: Poor reproducibility often stems from inconsistencies in the experimental setup and execution.

Potential CauseRecommended Solution
Pipetting inaccuracies. Use calibrated pipettes and ensure consistent pipetting technique for all reagents, especially for small volumes.
Inconsistent incubation times. Use a precise timer for all incubation steps to ensure uniformity across all experiments.
Variable temperature control. Maintain a consistent temperature during all incubation steps using a calibrated incubator or water bath.
Inhomogeneous enzyme or compound solutions. Ensure thorough mixing of all stock and working solutions before use.
Batch-to-batch variability of reagents. If possible, use the same lot of critical reagents (e.g., enzyme, this compound, antibodies) for a set of related experiments.
Confirming Covalent Modification

Q7: How can I definitively confirm that this compound is forming a covalent bond with its target in my assay?

A7: Mass spectrometry (MS) is the gold standard for confirming covalent adduct formation.[8][9]

MethodDescriptionExpected Outcome for this compound
Intact Protein Mass Spectrometry (Top-Down) The mass of the intact KAT-II protein is measured before and after incubation with this compound.[9]An increase in the mass of KAT-II corresponding to the molecular weight of this compound minus any leaving groups.
Peptide Mapping Mass Spectrometry (Bottom-Up) The KAT-II protein is digested into smaller peptides after incubation with this compound, and the peptides are analyzed by MS/MS.[8]Identification of a specific peptide with a mass shift equal to the mass of this compound, confirming the site of covalent modification on the PLP cofactor.[8]
Washout/Jump Dilution Assay The enzyme-inhibitor complex is subjected to extensive washing or rapid dilution to see if inhibitory activity is recovered.For an irreversible covalent inhibitor like this compound, enzyme activity should not be recovered after washout.[10]

Experimental Protocols

Generalized Protocol for Determining Time-Dependent Inhibition of KAT-II by this compound

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental system.

Materials:

  • Recombinant human KAT-II

  • This compound

  • Kynurenine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Detection reagent (e.g., a fluorescent probe to measure product formation)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of KAT-II, kynurenine, α-ketoglutarate, and PLP in assay buffer.

  • Pre-incubation of Enzyme and Inhibitor:

    • In a 96-well plate, add a fixed concentration of KAT-II to wells containing the serial dilutions of this compound or vehicle control (e.g., DMSO).

    • Incubate the plate at a constant temperature (e.g., 37°C) for various time points (e.g., 0, 15, 30, 60 minutes) to allow for covalent bond formation.

  • Initiation of Enzymatic Reaction:

    • After each pre-incubation time point, initiate the enzymatic reaction by adding a mixture of kynurenine and α-ketoglutarate to each well.

  • Measurement of Enzyme Activity:

    • Immediately measure the rate of product formation using a plate reader at the appropriate excitation/emission wavelengths for your detection reagent.

  • Data Analysis:

    • For each pre-incubation time, plot the initial reaction velocity against the concentration of this compound to determine the IC50 value at that time point.

    • Plot the observed rate of inactivation (kobs) against the inhibitor concentration to determine the KI and kinact values.

Visualizations

KAT_II_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenine Pathway KAT_II KAT-II Kynurenine->KAT_II Kynurenic_Acid Kynurenic Acid (KYNA) NMDA_Receptor NMDA Receptor Antagonism Kynurenic_Acid->NMDA_Receptor a7_nAChR α7 nAChR Antagonism Kynurenic_Acid->a7_nAChR KAT_II->Kynurenic_Acid Transamination Bff_122 This compound Bff_122->KAT_II Irreversible Inhibition

Caption: The Kynurenine Pathway and the inhibitory action of this compound on KAT-II.

Troubleshooting_Workflow Start Assay Issue Identified Issue_Type What is the primary issue? Start->Issue_Type High_Background High Background Issue_Type->High_Background High Background Low_Signal Low/No Signal Issue_Type->Low_Signal Low Signal Inconsistent_Results Inconsistent Results Issue_Type->Inconsistent_Results Inconsistent Check_Reagents Check Reagent Concentrations and Quality High_Background->Check_Reagents Check_Enzyme_Activity Verify Enzyme Activity Low_Signal->Check_Enzyme_Activity Review_Pipetting Review Pipetting Technique Inconsistent_Results->Review_Pipetting Optimize_Blocking Optimize Blocking Conditions Check_Reagents->Optimize_Blocking Optimize_Washing Optimize Washing Steps Optimize_Blocking->Optimize_Washing End Issue Resolved Optimize_Washing->End Check_Compound_Integrity Check this compound Integrity Check_Enzyme_Activity->Check_Compound_Integrity Optimize_Assay_Conditions Optimize Incubation Time/Temp/Buffer Check_Compound_Integrity->Optimize_Assay_Conditions Optimize_Assay_Conditions->End Standardize_Incubation Standardize Incubation Times and Temps Review_Pipetting->Standardize_Incubation Check_Reagent_Lots Check Reagent Lot Consistency Standardize_Incubation->Check_Reagent_Lots Check_Reagent_Lots->End

Caption: A logical workflow for troubleshooting common issues in this compound binding assays.

References

Bff-122 inhibitor specificity and cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of the Kynurenine (B1673888) Aminotransferase II (KAT-II) inhibitor, Bff-122. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the this compound inhibitor?

A1: The primary target of this compound is Kynurenine Aminotransferase II (KAT-II), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] KAT-II is predominantly responsible for the synthesis of kynurenic acid (KYNA) in the brain.[3][4]

Q2: What is the mechanism of action of this compound?

A2: this compound is an irreversible inhibitor of KAT-II.[1][2] It contains a primary amine group that forms a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor, which is essential for the enzymatic activity of KAT-II.[1][2][4] This covalent modification permanently inactivates the enzyme.[2]

Q3: What is the reported potency of this compound against KAT-II?

A3: this compound is a potent inhibitor of human KAT-II, with a reported half-maximal inhibitory concentration (IC50) of approximately 1 µM.[2][5]

Q4: Is this compound selective for KAT-II over other KAT isoforms?

A4: Yes, this compound exhibits selectivity for KAT-II. The IC50 value for KAT-I is reported to be greater than 30 µM, indicating at least a 30-fold selectivity for KAT-II over KAT-I.[5] The selectivity of this compound is attributed to the steric bulk of the inhibitor being better accommodated by the active site of KAT-II compared to the more inflexible active site of KAT-I.[4]

Q5: What are the known cross-reactivities of this compound?

A5: A significant cross-reactivity of this compound is its interaction with the enzyme cofactor pyridoxal-5'-phosphate (PLP).[6] Because this compound acts by forming a covalent bond with PLP, it has the potential to inhibit other PLP-dependent enzymes, which could lead to off-target effects.[4][7] This is an important consideration for in vivo studies.

Inhibitor Specificity Data

The following table summarizes the known inhibitory potency of this compound against different KAT isoforms.

Target EnzymeIC50 ValueReference
Human KAT-II~ 1 µM[2][5]
Human KAT-I> 30 µM[5]

Signaling Pathway

This compound targets KAT-II, a crucial enzyme in the kynurenine pathway, which is responsible for the metabolism of tryptophan. Inhibition of KAT-II by this compound leads to a reduction in the production of kynurenic acid (KYNA).

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO, IDO KAT_II KAT-II Kynurenine->KAT_II Other_Metabolites Other Kynurenine Pathway Metabolites Kynurenine->Other_Metabolites KYNA Kynurenic Acid (KYNA) KAT_II->KYNA Bff_122 This compound Bff_122->KAT_II Inhibition

This compound inhibits KAT-II in the kynurenine pathway.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in my assay.

Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.
High concentration of PLP in the assay buffer This compound acts by binding to PLP. Excess PLP in the buffer can compete with the inhibitor, leading to an apparent decrease in potency. Use a standardized and consistent concentration of PLP in your assays.
Incorrect enzyme concentration Ensure the concentration of recombinant KAT-II is optimal for the assay. Titrate the enzyme to determine the concentration that yields a robust signal within the linear range of the detection method.
Assay conditions not optimal Verify the pH, temperature, and incubation time of your assay. Ensure these are consistent with established protocols for KAT-II activity.

Issue 2: Observing unexpected off-target effects in cellular or in vivo experiments.

Possible Cause Troubleshooting Step
Cross-reactivity with other PLP-dependent enzymes This compound's mechanism of action involves covalent binding to the PLP cofactor.[1][2][4] This can lead to the inhibition of other PLP-dependent enzymes.[7] Consider using a lower concentration of this compound or including control experiments to assess the activity of other known PLP-dependent enzymes.
Cell permeability issues If using a cell-based assay, ensure that this compound is able to penetrate the cell membrane to reach its intracellular target.
Metabolism of the inhibitor In in vivo studies, the inhibitor may be metabolized, leading to the formation of active or inactive compounds that could cause unexpected phenotypes.

Experimental Workflow for Assessing Inhibitor Specificity

The following diagram outlines a general workflow for characterizing the specificity and cross-reactivity of a KAT-II inhibitor like this compound.

Inhibitor_Specificity_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays Primary_Assay Primary Assay: Determine IC50 against human KAT-II Isoform_Selectivity Isoform Selectivity: Determine IC50 against KAT-I, KAT-III, KAT-IV Primary_Assay->Isoform_Selectivity PLP_Cross_Reactivity PLP-Dependent Enzyme Panel: Screen against a panel of other PLP-dependent enzymes Primary_Assay->PLP_Cross_Reactivity Cellular_Target_Engagement Cellular Target Engagement: Confirm inhibition of KYNA production in cells Isoform_Selectivity->Cellular_Target_Engagement PLP_Cross_Reactivity->Cellular_Target_Engagement Off_Target_Effects Cellular Off-Target Effects: Assess cytotoxicity and effects on other metabolic pathways Cellular_Target_Engagement->Off_Target_Effects

Workflow for characterizing inhibitor specificity.

Experimental Protocols

Protocol 1: Fluorimetric In Vitro Assay for KAT-II Inhibition

This protocol is adapted from a method used for the evaluation of heterocyclic cathinones as KAT-II inhibitors.[1]

Materials:

  • Recombinant human KAT-II (hKAT-II)

  • L-α-aminoadipic acid (AAD)

  • α-ketoglutarate

  • NAD+

  • Glutamic dehydrogenase

  • Pyridoxal phosphate (B84403) (PLP)

  • 0.1 M Phosphate buffer (pH 7.5)

  • This compound inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Assay Medium: Prepare the assay medium (100 µL per well) consisting of:

    • 0.75 µM hKAT-II

    • 0.3 mM AAD

    • 50 µM α-ketoglutarate

    • 3 mM NAD+

    • 88 µg/mL glutamic dehydrogenase

    • 5 µM PLP in 0.1 M phosphate buffer (pH 7.5).

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) at 10x the final desired concentration.

  • Assay Setup:

    • Add 90 µL of the assay medium to each well of the 96-well plate.

    • Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Include wells with no enzyme as a background control.

  • Measurement:

    • Shake the plate for 20 seconds.

    • Measure the fluorescence kinetically at 37 °C using an excitation wavelength of 340 nm and an emission wavelength of 390 nm.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction in the absence of the inhibitor and the velocity (Vᵢ) in the presence of different inhibitor concentrations.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - Vᵢ / V₀) * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: HPLC-Based In Vitro Assay for KAT-II Inhibition

This protocol is based on a method for studying KAT-I and KAT-II inhibition.[4]

Materials:

  • Recombinant human KAT-II

  • L-kynurenine

  • α-ketoglutarate

  • Pyridoxal phosphate (PLP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound inhibitor

  • 0.8 M Formic acid

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

    • 0.5 µg of KAT-II

    • 50 µM PLP

    • 5 mM α-ketoglutarate

    • 5 mM L-kynurenine

    • Varying concentrations of this compound (dissolved in DMSO) in PBS, pH 7.4.

  • Incubation: Incubate the reaction mixture at 37 °C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of 0.8 M formic acid.

  • Sample Preparation for HPLC: Dilute 50 µL of the terminated reaction mixture to 1 mL with the mobile phase.

  • HPLC Analysis:

    • Inject 20 µL of the diluted sample onto a C18 reverse-phase column.

    • Use a mobile phase of 50% (v/v) methanol (B129727) and 50% (v/v) water.

    • Monitor the elution of kynurenine and the product, kynurenic acid (KYNA), by UV detection at an appropriate wavelength (e.g., 340 nm for KYNA).

  • Data Analysis:

    • Quantify the amount of KYNA produced in the presence and absence of the inhibitor by integrating the peak areas from the HPLC chromatograms.

    • Calculate the percentage of inhibition at each this compound concentration.

    • Determine the IC50 value as described in Protocol 1.

References

Technical Support Center: Managing Bff-122 Induced Changes in Neurotransmitter Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bff-122. The information is designed to address specific issues that may arise during experiments aimed at managing and understanding the changes in neurotransmitter levels induced by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of kynurenine (B1673888) aminotransferase II (KAT II).[1][2] KAT II is a key enzyme in the kynurenine pathway, which is a metabolic route for tryptophan.[2] By inhibiting KAT II, this compound reduces the synthesis of kynurenic acid (KYNA).[2]

Q2: What are the expected downstream effects of this compound on neurotransmitter levels?

A2: By decreasing the levels of kynurenic acid (KYNA), which is an antagonist at several neurotransmitter receptors, this compound is expected to indirectly increase the extracellular levels of several key neurotransmitters. Published studies have reported that inhibition of KAT II leads to an increase in glutamate (B1630785), dopamine, and acetylcholine (B1216132) in various brain regions.[3][4]

Q3: Are there any known off-target effects or potential adverse effects associated with this compound?

A3: Yes, a significant concern with this compound is its potential to bind to pyridoxal-5-phosphate (PLP), an active form of vitamin B6 and a crucial enzyme cofactor.[1] This interaction can lead to non-specific effects and potential adverse events, which should be carefully considered in experimental design and data interpretation.[1]

Q4: In what experimental models has this compound been utilized?

A4: this compound has been used in preclinical in-vivo studies, particularly in rat models, to investigate the functional roles of the kynurenine pathway in the brain.[2] Administration has been performed directly into the brain (intrastriatally) to study local effects on neurotransmitter synthesis and release.[2] A similar systemically active KAT II inhibitor, BFF-816, has been administered orally in rats.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No significant change in KYNA levels after this compound administration. 1. Incorrect dosage: The concentration of this compound may be too low to effectively inhibit KAT II. 2. Compound degradation: Improper storage or handling may have led to the degradation of this compound. 3. Assay sensitivity: The analytical method used to measure KYNA may not be sensitive enough to detect changes.1. Perform a dose-response study to determine the optimal concentration of this compound for your experimental model. 2. Verify the stability and purity of your this compound stock. Store according to the manufacturer's instructions. 3. Validate your analytical method (e.g., HPLC, mass spectrometry) to ensure it has the required sensitivity and accuracy for KYNA detection.
High variability in neurotransmitter levels between subjects. 1. Biological variability: Inherent physiological differences between animals. 2. Inconsistent administration: Variation in the injection site or volume of this compound. 3. Stress-induced changes: Handling or experimental procedures may be inducing stress, which can affect neurotransmitter levels.1. Increase the sample size to improve statistical power. 2. Ensure consistent and precise administration techniques. Use stereotaxic surgery for targeted brain injections. 3. Acclimate animals to the experimental procedures to minimize stress. Include appropriate control groups to account for procedural effects.
Unexpected changes in neurotransmitters not typically associated with KAT II inhibition. 1. Off-target effects: this compound may be interacting with other enzymes or receptors. The binding to PLP is a known issue.[1] 2. Compensatory mechanisms: The biological system may be adapting to the inhibition of KAT II, leading to secondary changes in other neurotransmitter systems.1. Include a PLP rescue group in your experiment by co-administering pyridoxal-5-phosphate to see if it mitigates the unexpected effects. 2. Measure a broader panel of neurotransmitters and metabolites to get a more comprehensive view of the systemic effects. 3. Consider using a structurally different KAT II inhibitor to see if the effect is specific to this compound or a class effect.
Signs of neurotoxicity or adverse behavioral effects in animals. 1. Excessive glutamate receptor activation: A significant increase in glutamate can lead to excitotoxicity. 2. Systemic toxicity due to PLP binding: Interference with PLP-dependent enzymes throughout the body.[1]1. Reduce the dose of this compound. 2. Monitor animals closely for any adverse effects. 3. Consider co-administration of an NMDA receptor antagonist in mechanistic studies to see if it mitigates the toxic effects, which would suggest an excitotoxic mechanism.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of KAT II inhibition on kynurenic acid and neurotransmitter levels.

Table 1: Effect of Intrastriatal this compound on KYNA Synthesis in Naïve Rats

Compound Parameter Measured Percentage Change from Control Reference
This compoundDe novo KYNA synthesis↓ 66%[2]

Table 2: Effects of Oral Administration of BFF-816 (30 mg/kg), a Systemically Active KAT II Inhibitor, in Rats

Brain Region Analyte Peak Percentage Change from Baseline Reference
StriatumExtracellular KYNA↓ ~40%[4]
StriatumExtracellular Dopamine↑ ~50%[4]
HippocampusExtracellular Glutamate↑ ~75%[4]
Medial Prefrontal CortexExtracellular Glutamate↑ ~60%[4]

Experimental Protocols

Protocol: In-Vivo Microdialysis for Measurement of Extracellular Neurotransmitters Following this compound Administration

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Animal Preparation:

    • Acclimate adult male Sprague-Dawley rats to the housing facility for at least one week.

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus).

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

  • Baseline Sample Collection:

    • Collect at least three to four baseline microdialysis samples at regular intervals (e.g., every 20 minutes).

    • Immediately analyze the samples or add a stabilizing agent and store them at -80°C.

  • This compound Administration:

    • Prepare the desired concentration of this compound in a suitable vehicle (e.g., aCSF).

    • Administer this compound via the microdialysis probe (retrodialysis) or through a separate local injection. For systemic administration of a compound like BFF-816, administer orally.[3][4]

  • Post-Administration Sample Collection:

    • Continue collecting microdialysis samples at the same regular intervals for a predetermined period (e.g., 3-4 hours) to monitor the changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the dialysate samples for neurotransmitter content (e.g., glutamate, dopamine, acetylcholine) and KYNA using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Quantify the concentration of each analyte in the samples.

    • Express the post-administration levels as a percentage of the average baseline levels for each animal.

    • Perform statistical analysis to determine the significance of the observed changes.

Visualizations

Kynurenine_Pathway cluster_enzymes Enzymes Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Tryptophan Degradation KYNA Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->KYNA Transamination Three_HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) Kynurenine->Three_HK Hydroxylation Quinolinic_Acid Quinolinic Acid (QUIN) (Neurotoxic) Three_HK->Quinolinic_Acid Bff_122 This compound KAT_II KAT II Bff_122->KAT_II Inhibition KMO KMO IDO_TDO IDO/TDO

Caption: Kynurenine Pathway and the inhibitory action of this compound on KAT II.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Acclimation->Surgery Recovery Post-Surgical Recovery (min. 48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Stabilization System Stabilization (1-2 hours) Probe_Insertion->Stabilization Baseline Baseline Sample Collection (3-4 samples) Stabilization->Baseline Bff122_Admin This compound Administration Baseline->Bff122_Admin Post_Admin Post-Administration Sample Collection Bff122_Admin->Post_Admin Sample_Analysis HPLC or LC-MS Analysis Post_Admin->Sample_Analysis Data_Processing Data Processing & Normalization Sample_Analysis->Data_Processing Stats Statistical Analysis Data_Processing->Stats

Caption: Workflow for in-vivo microdialysis experiments with this compound.

References

Validation & Comparative

A Comparative Guide to KAT-II Inhibitors: BFF-122 vs. PF-04859989

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Kynurenine (B1673888) Aminotransferase II (KAT-II) inhibitors: BFF-122 and PF-04859989. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool compound for their studies in neuropsychiatric and neurodegenerative disorders.

Introduction

Kynurenine Aminotransferase II (KAT-II) is a key enzyme in the kynurenine pathway, responsible for the synthesis of kynurenic acid (KYNA), a potent antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine (B1216132) receptors. Elevated brain levels of KYNA have been implicated in the pathophysiology of cognitive deficits associated with schizophrenia and other central nervous system disorders. Consequently, inhibition of KAT-II presents a promising therapeutic strategy for cognitive enhancement. This guide focuses on two irreversible inhibitors, this compound and PF-04859989, that have been instrumental in preclinical research.

Mechanism of Action

Both this compound and PF-04859989 are irreversible inhibitors of KAT-II.[1][2] Their mechanism of action involves the formation of a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site.[2][3] This covalent modification leads to the permanent inactivation of the enzyme.[2] X-ray crystallography studies have confirmed that both inhibitors bind to the PLP cofactor.[2][3]

In Vitro Potency and Selectivity

A comparative summary of the in vitro potency and selectivity of this compound and PF-04859989 is presented below. The data highlights the higher potency of PF-04859989 for both human and rat KAT-II.

Parameter This compound PF-04859989 Reference
Human KAT-II IC50 ~1 µM23 nM[4]
Rat KAT-II IC50 >30 µM (for KAT I)263 nM[4]
Selectivity over KAT-I >30-fold~940-fold (vs hKAT-I)[4]
Selectivity over hKAT-III Not specified~480-fold[4]
Selectivity over hKAT-IV Not specified>2170-fold[4]

In Vivo Efficacy and Pharmacokinetics

The in vivo evaluation of these inhibitors has revealed significant differences in their brain penetration and efficacy following different routes of administration. PF-04859989 has demonstrated good brain penetrance and efficacy after systemic administration, while studies with this compound have primarily utilized central administration.

PF-04859989

PF-04859989 is a brain-penetrant inhibitor capable of reducing brain kynurenic acid levels after systemic administration.[3][5] A single subcutaneous dose of 10 mg/kg in rats resulted in a 50% reduction of brain KYNA.[3][5]

Parameter Value (in rats) Reference
Dose (s.c.) 10 mg/kg[3]
Brain KYNA Reduction ~50%[3]
Plasma Concentration (0.25h) 1.9 µM[3]
Brain Concentration (0.25h) 0.4 µM[3]
CSF Concentration (0.25h) 0.1 µM[3]
Fraction Unbound (Plasma) 0.23[3]
Fraction Unbound (Brain) 0.38[3]
This compound

In vivo studies with this compound have primarily involved direct administration into the brain. Intrastriatal injection of this compound has been shown to decrease the de novo synthesis of KYNA by 66%.[6] While information on the systemic pharmacokinetics and oral bioavailability of this compound is limited, a related compound, BFF-816, has been shown to be orally active and reduce brain KYNA levels in rats.[7][8] This suggests that the chemical scaffold of this compound may be amenable to optimization for systemic activity.

Experimental Protocols

In Vitro KAT-II Inhibition Assay

A detailed protocol for determining the in vitro inhibitory activity of compounds against KAT-II has been described. The assay measures the production of KYNA from L-kynurenine.

Reaction Mixture:

  • Recombinant human KAT-I or KAT-II (0.5 µg)

  • Pyridoxal 5'-phosphate (PLP) (50 µM)

  • α-ketoglutarate (5 mM)

  • L-kynurenine (5 mM)

  • Inhibitor (at various concentrations) in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4 to a final volume of 50 µL

Procedure:

  • The reaction mixture is incubated at 37°C for 10 minutes.

  • The reaction is terminated by adding an equal volume of 0.8 M formic acid.

  • The mixture is diluted, and the amount of KYNA produced is quantified by high-performance liquid chromatography (HPLC) using a C18 reverse-phase column with a mobile phase of 50% (v/v) methanol (B129727) and 50% (v/v) water.

In Vivo Measurement of Kynurenic Acid in Rat Brain

Several methods are available for the quantification of KYNA in rat brain tissue, typically involving HPLC with fluorescence detection.

General Procedure:

  • Tissue Preparation: Brain tissue is homogenized and deproteinized, often using acetone (B3395972) or other protein precipitating agents.

  • Extraction: The supernatant containing KYNA is collected after centrifugation.

  • HPLC Analysis: The extract is injected into an HPLC system. A common method utilizes a C18 reverse-phase column with a mobile phase containing zinc acetate (B1210297) and acetonitrile. KYNA is detected fluorimetrically with an excitation wavelength of approximately 344 nm and an emission wavelength of around 398 nm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for evaluating KAT-II inhibitors.

Kynurenine_Pathway cluster_inhibitors KAT-II Inhibitors Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA KYNA Kynurenine->KYNA KAT-II 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid Kynureninase This compound This compound This compound->KYNA inhibit PF-04859989 PF-04859989 PF-04859989->KYNA inhibit

The Kynurenine Pathway and the site of action for KAT-II inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Recombinant KAT-II Recombinant KAT-II Inhibition Assay Inhibition Assay Recombinant KAT-II->Inhibition Assay Enzyme Source IC50 Determination IC50 Determination Inhibition Assay->IC50 Determination Data Analysis Inhibitor Administration Inhibitor Administration IC50 Determination->Inhibitor Administration Candidate Selection Animal Model (Rat) Animal Model (Rat) Animal Model (Rat)->Inhibitor Administration Brain Tissue Collection Brain Tissue Collection Inhibitor Administration->Brain Tissue Collection KYNA Measurement (HPLC) KYNA Measurement (HPLC) Brain Tissue Collection->KYNA Measurement (HPLC)

A generalized workflow for the preclinical evaluation of KAT-II inhibitors.

Conclusion

Both this compound and PF-04859989 are valuable research tools for investigating the role of KAT-II and KYNA in the central nervous system. PF-04859989 exhibits significantly higher in vitro potency and has demonstrated in vivo efficacy following systemic administration, making it a suitable tool for studies requiring a brain-penetrant inhibitor. While this compound is less potent and has been primarily studied via central administration, its chemical scaffold holds potential for the development of systemically active inhibitors. The choice between these two compounds will ultimately depend on the specific experimental design, including the desired potency, route of administration, and the species being studied. Researchers should also consider the potential for off-target effects due to the irreversible nature of these inhibitors and their interaction with the ubiquitous PLP cofactor.[9]

References

Unveiling the Potential of Bff-122: A Comparative Analysis of Cognitive Enhancement Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of therapeutic interventions for cognitive deficits, the novel kynurenine (B1673888) aminotransferase II (KAT II) inhibitor, Bff-122, has emerged as a promising candidate. This guide offers a comprehensive comparison of this compound's potential effects on cognitive function against other established and emerging cognitive enhancers. By examining experimental data from preclinical studies, this report provides researchers, scientists, and drug development professionals with a detailed analysis of underlying mechanisms and cognitive performance outcomes.

Executive Summary

This compound is a potent inhibitor of KAT II, an enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain. Elevated levels of KYNA are associated with cognitive impairments in several neurological and psychiatric disorders. By reducing KYNA production, this compound and similar KAT II inhibitors are hypothesized to enhance cognitive function. This guide compares this compound and its close analogs, BFF-816 and PF-04859989, with cognitive enhancers that operate through different mechanisms: Modafinil and Piracetam. While direct in-vivo cognitive performance data for this compound is not yet publicly available, the extensive data on its direct comparators provide a strong basis for evaluating its potential.

Mechanism of Action: The Kynurenine Pathway and Beyond

This compound's therapeutic potential lies in its ability to modulate the kynurenine pathway of tryptophan metabolism. Elevated brain KYNA acts as an antagonist at α7 nicotinic acetylcholine (B1216132) and NMDA receptors, thereby impeding glutamatergic and cholinergic neurotransmission crucial for learning and memory. By inhibiting KAT II, this compound reduces KYNA synthesis, leading to an increase in synaptic glutamate (B1630785) and acetylcholine levels, which is expected to improve cognitive functions.

Kynurenine Pathway and this compound Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KAT2 KAT II Kynurenine->KAT2 KYNA Kynurenic Acid (KYNA) (Cognitive Impairment) KAT2->KYNA Neurotransmission Glutamatergic & Cholinergic Neurotransmission (Cognitive Function) KYNA->Neurotransmission Inhibits Bff122 This compound Bff122->KAT2 Morris Water Maze Workflow Start Start Acclimatize Acclimatize Rat to Test Room (5-10 minutes) Start->Acclimatize PlaceInPool Gently place rat in water facing the pool wall Acclimatize->PlaceInPool Swim Allow to swim for max 60s or until platform is found PlaceInPool->Swim OnPlatform Allow rat to remain on platform for 15 seconds Swim->OnPlatform NextTrial Start next trial from a different quadrant OnPlatform->NextTrial NextTrial->PlaceInPool Repeat for 4 trials End End Session NextTrial->End After 4 trials

A Comparative Analysis of Bff-122 and Levofloxacin: A Structural and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Two Structurally Similar Compounds with Divergent Biological Targets

Levofloxacin (B1675101), a widely-used fluoroquinolone antibiotic, and Bff-122, a potent inhibitor of kynurenine (B1673888) aminotransferase II (KAT-II), present a compelling case study in structural activity relationships. Despite their near-identical chemical structures, these molecules have been developed for disparate therapeutic applications. This guide provides a comprehensive comparison of their known biological activities, mechanisms of action, and the structural nuances that likely dictate their distinct target specificities. While direct comparative experimental data on the antibacterial effects of this compound is not available in the current body of scientific literature, this analysis leverages the extensive data on levofloxacin to infer potential structure-activity relationships and provide a framework for future research.

Structural Comparison: A Tale of a Single Methyl Group

The striking similarity between levofloxacin and this compound is the cornerstone of this comparison. Both molecules share the core fluoroquinolone scaffold. The primary structural difference lies in the substitution on the piperazine (B1678402) ring. This seemingly minor alteration is the likely determinant of their divergent biological activities.

Table 1: General Properties of Levofloxacin and this compound

FeatureLevofloxacinThis compound
Primary Biological Target Bacterial DNA gyrase and Topoisomerase IVKynurenine Aminotransferase II (KAT-II)
Known Biological Activity Broad-spectrum antibacterialInhibition of kynurenic acid production
Therapeutic Area Infectious DiseasesInvestigational for Neurological Disorders
Structural Difference Unsubstituted piperazine ringMethylated piperazine ring

Mechanism of Action: Divergent Pathways

The distinct biological targets of levofloxacin and this compound lead to entirely different mechanisms of action and physiological effects.

Levofloxacin: A Disruptor of Bacterial DNA Replication

Levofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, levofloxacin traps the enzymes in their cleavage-competent state, leading to double-strand DNA breaks and ultimately, cell death.[4]

levofloxacin_mechanism Levofloxacin Levofloxacin DNA_Gyrase Bacterial DNA Gyrase Levofloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Levofloxacin->Topo_IV Inhibits DS_Breaks Double-Strand DNA Breaks Levofloxacin->DS_Breaks Induces DNA_Replication DNA Replication, Repair, Recombination DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of Levofloxacin.

This compound: An Inhibitor of the Kynurenine Pathway

This compound is a potent and irreversible inhibitor of kynurenine aminotransferase II (KAT-II).[6] KAT-II is a key enzyme in the kynurenine pathway, which is responsible for the metabolism of tryptophan. Specifically, KAT-II catalyzes the conversion of kynurenine to kynurenic acid, a neuroactive compound implicated in various neurological disorders. By inhibiting KAT-II, this compound reduces the production of kynurenic acid.[6]

bff122_mechanism Bff122 This compound KAT_II Kynurenine Aminotransferase II (KAT-II) Bff122->KAT_II Irreversibly Inhibits Kynurenic_Acid Kynurenic Acid KAT_II->Kynurenic_Acid Catalyzes conversion Kynurenine Kynurenine Kynurenine->KAT_II

Caption: Mechanism of action of this compound.

Antibacterial Spectrum of Levofloxacin

Levofloxacin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. The following table summarizes its in vitro activity against common pathogens, as determined by the minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC90).

Table 2: In Vitro Antibacterial Activity of Levofloxacin

Bacterial SpeciesMIC90 (µg/mL)Reference
Streptococcus pneumoniae1.0 - 2.0[3][7]
Staphylococcus aureus (methicillin-susceptible)0.5[7]
Escherichia coli0.03 - 0.5[4][7]
Klebsiella pneumoniae≤ 0.5[3]
Pseudomonas aeruginosa0.5 - 2.0[3]
Haemophilus influenzae0.016 - 0.03[7]
Moraxella catarrhalis0.03 - 0.12[7]
Bacteroides fragilis4.0[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.

Experimental Workflow for MIC Determination

mic_workflow cluster_preparation Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the antimicrobial agent in broth. C Inoculate each well of a microtiter plate with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Add the diluted antimicrobial agent to the corresponding wells. C->D E Include positive (no drug) and negative (no bacteria) controls. D->E F Incubate the plate at 37°C for 18-24 hours. E->F G Visually inspect the wells for turbidity (bacterial growth). F->G H The MIC is the lowest concentration with no visible growth. G->H

Caption: Workflow for MIC determination.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is prepared in a suitable solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Several colonies of the test bacterium are transferred from an agar (B569324) plate to a tube of sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100 µL. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included. The plate is then incubated at 37°C for 16-20 hours in ambient air.

  • Determination of MIC: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Structural Activity Relationship: Postulates and Future Directions

The dramatic difference in the biological activity of this compound and levofloxacin, stemming from a single methyl group, underscores the exquisite specificity of ligand-protein interactions. For fluoroquinolones, the unsubstituted piperazine ring at the C-7 position is known to be crucial for potent antibacterial activity, as it influences both target enzyme inhibition and bacterial cell wall penetration. The addition of a methyl group in this compound likely introduces steric hindrance that prevents its effective binding to the DNA gyrase and topoisomerase IV of bacteria. Conversely, this modification may enhance its affinity and specific interaction with the active site of human KAT-II.

The lack of published data on the antibacterial properties of this compound presents a clear avenue for future research. A systematic investigation into the antibacterial activity of this compound and other structurally related KAT-II inhibitors would provide valuable insights into the structure-activity relationships of fluoroquinolone-based compounds and could potentially lead to the development of novel therapeutic agents with dual activities or improved safety profiles. Such studies would involve determining the MIC of this compound against a panel of bacterial pathogens and conducting mechanistic studies to ascertain if it interacts with bacterial topoisomerases.

References

A Comparative Guide to Bff-122 and Other Kynurenic Acid Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bff-122 and other prominent inhibitors of kynurenine (B1673888) aminotransferase II (KAT-II), a key enzyme in the synthesis of kynurenic acid (KYNA). Elevated levels of KYNA in the brain are implicated in the pathophysiology of several central nervous system (CNS) disorders, making KAT-II inhibitors a promising therapeutic target. This document summarizes key experimental data, details methodologies for replicating seminal studies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these compounds for further research.

Performance Comparison of KAT-II Inhibitors

The following table summarizes the in vitro potency and in vivo efficacy of this compound and its alternatives in reducing KYNA levels. Data has been compiled from various preclinical studies.

CompoundTargetIC50 (hKAT-II)In Vivo ModelAdministration RouteDoseMax KYNA ReductionReference
This compound KAT-II~1-2 µM----[1]
PF-04859989 KAT-II23 nMRatSubcutaneous10 mg/kg~50% in brain[2]
RatSubcutaneous32 mg/kg~80% in prefrontal cortex[3]
BFF-816 KAT-II13.4 µM (rat liver)RatOral30 mg/kg~25-30% in striatum, hippocampus, and prefrontal cortex[4]
S-ESBA KAT-II-RatReverse dialysis (intrastriatal)1 mM~35% in striatum[5][6]
NS-1502 KAT-II315 µM----[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro KAT-II Inhibition Assay

This protocol is adapted from studies investigating the potency of various KAT-II inhibitors.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human kynurenine aminotransferase II (hKAT-II).

Materials:

  • Recombinant human KAT-II enzyme

  • L-kynurenine (substrate)

  • α-ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test inhibitor (e.g., this compound, dissolved in DMSO)

  • Formic acid (to terminate the reaction)

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

Procedure:

  • Prepare a reaction mixture containing 50 µM PLP, 5 mM α-ketoglutarate, and 5 mM L-kynurenine in PBS (pH 7.4).

  • Add 0.5 µg of hKAT-II to the reaction mixture.

  • Introduce the test inhibitor at various concentrations (typically in a serial dilution). Ensure the final DMSO concentration is low to avoid affecting enzyme activity.

  • Incubate the mixture at 37°C for 10 minutes.

  • Terminate the reaction by adding an equal volume of 0.8 M formic acid.

  • Analyze the production of kynurenic acid (KYNA) from kynurenine using an HPLC system.

  • Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Microdialysis for KYNA Measurement in Rat Brain

This protocol outlines the general procedure for in vivo microdialysis to measure extracellular KYNA levels in the brain of freely moving rats, as described in studies with BFF-816 and PF-04859989.[4][8][9][10][11]

Objective: To measure the effect of a systemically administered KAT-II inhibitor on extracellular KYNA levels in a specific brain region (e.g., striatum, hippocampus, prefrontal cortex).

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA/10) and guide cannulas

  • Ringer's solution (perfusion fluid)

  • Test compound (e.g., BFF-816) dissolved in an appropriate vehicle (e.g., 10% cyclodextrin)

  • HPLC system for KYNA analysis

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples (e.g., every 20-30 minutes for at least 2 hours) to determine basal KYNA levels.

  • Compound Administration: Administer the test compound via the desired route (e.g., oral gavage for BFF-816).

  • Post-dosing Sample Collection: Continue collecting dialysate samples for several hours to monitor changes in extracellular KYNA concentrations.

  • Sample Analysis: Analyze the KYNA concentration in the dialysate samples using HPLC with fluorometric detection.

  • Data Analysis: Express the results as a percentage of the baseline KYNA levels to determine the extent and duration of KYNA reduction.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for evaluating KAT-II inhibitors.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA KYNA Kynurenine->KYNA Transamination KAT_II KAT-II KAT_II->Kynurenine Bff_122 This compound & Alternatives Bff_122->KAT_II Inhibition

Caption: The Kynurenine Pathway and the site of action for KAT-II inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Studies (Rat Model) Assay KAT-II Inhibition Assay HPLC1 HPLC Analysis Assay->HPLC1 IC50 IC50 Determination HPLC1->IC50 Surgery Stereotaxic Surgery (Guide Cannula Implantation) Microdialysis Microdialysis Probe Insertion & Baseline Collection Surgery->Microdialysis Dosing Compound Administration (e.g., Oral Gavage) Microdialysis->Dosing Sampling Post-Dose Sample Collection Dosing->Sampling HPLC2 HPLC Analysis of Dialysate Sampling->HPLC2 Data_Analysis KYNA Reduction Analysis HPLC2->Data_Analysis

Caption: A generalized workflow for in vitro and in vivo evaluation of KAT-II inhibitors.

References

Reversible vs. Irreversible KAT-II Inhibitors: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, potency, and experimental validation of two distinct classes of Kynurenine (B1673888) Aminotransferase-II inhibitors, providing researchers with critical data for advancing neuropharmacology.

In the landscape of neurodegenerative and psychiatric drug discovery, Kynurenine Aminotransferase-II (KAT-II) has emerged as a pivotal therapeutic target. This enzyme plays a crucial role in the kynurenine pathway, the primary route of tryptophan metabolism, by catalyzing the conversion of kynurenine to kynurenic acid (KYNA). Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and cognitive impairment. Consequently, the development of potent and selective KAT-II inhibitors is a key strategy for modulating KYNA levels and restoring neuronal function.

This guide provides a comparative analysis of two major classes of KAT-II inhibitors: reversible and irreversible. We will explore their distinct mechanisms of action, compare their efficacy through quantitative data, and detail the experimental protocols used to characterize them. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their pursuit of novel CNS therapeutics.

Mechanism of Action: A Tale of Two Binding Strategies

The fundamental difference between reversible and irreversible KAT-II inhibitors lies in how they interact with the enzyme.

Reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. This binding is transient, and an equilibrium exists between the bound and unbound states of the inhibitor and enzyme. The inhibitor can freely associate and dissociate from the enzyme's active site.

Irreversible inhibitors , on the other hand, form a stable, covalent bond with the enzyme, typically with a reactive residue in the active site. In the case of many potent irreversible KAT-II inhibitors, this involves the formation of a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor, a critical component for the enzyme's catalytic activity.[1][2] This covalent modification permanently inactivates the enzyme. While this can lead to a prolonged duration of action, it also raises concerns about potential off-target effects and toxicity, as other PLP-dependent enzymes could be similarly inactivated.[3]

Quantitative Comparison of Inhibitor Potency

The efficacy of KAT-II inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For irreversible inhibitors, a more comprehensive measure is the ratio of the inactivation rate constant to the dissociation constant (k_inact/K_i), which reflects the overall efficiency of inactivation.

Below is a summary of reported potency values for key reversible and irreversible KAT-II inhibitors.

InhibitorTypeTargetIC50k_inact/K_i (M⁻¹s⁻¹)Reference
(S)-ESBAReversiblehKAT-II~1-2 mMNot Applicable[4]
NS-1502ReversiblehKAT-II~315 µMNot Applicable[4][5]
BFF-122IrreversiblehKAT-II~1 µMNot Reported[6]
PF-04859989IrreversiblehKAT-II23 nMNot Reported[6][7]
PF-04859989IrreversiblerKAT-II263 nMNot Reported[7]

Visualizing the Mechanisms and Pathways

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key mechanisms and pathways.

cluster_reversible Reversible Inhibition E KAT-II Enzyme EI_rev Enzyme-Inhibitor Complex (Non-covalent) E->EI_rev Association I_rev Reversible Inhibitor I_rev->EI_rev EI_rev->E Dissociation cluster_irreversible Irreversible Inhibition E_PLP KAT-II Enzyme (with PLP cofactor) EI_covalent Covalently Modified Enzyme (Inactive) E_PLP->EI_covalent Covalent Bond Formation I_irr Irreversible Inhibitor I_irr->EI_covalent cluster_pathway Tryptophan Metabolism via the Kynurenine Pathway cluster_inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KAT_II KAT-II Kynurenine->KAT_II KYNA Kynurenic Acid (KYNA) CNS_Effects Modulation of NMDA & α7nACh Receptors KYNA->CNS_Effects KAT_II->KYNA Catalysis Inhibitor KAT-II Inhibitor (Reversible or Irreversible) Inhibitor->KAT_II Inhibition cluster_workflow Experimental Workflow for Inhibitor Characterization In_Vitro In Vitro Characterization Enzyme_Assay Enzyme Inhibition Assay (HPLC) In_Vitro->Enzyme_Assay SPR Binding Kinetics (SPR) In_Vitro->SPR In_Vivo In Vivo Validation In_Vitro->In_Vivo Data_Analysis Data Analysis & Comparison Enzyme_Assay->Data_Analysis SPR->Data_Analysis Microdialysis Brain KYNA Measurement (Microdialysis) In_Vivo->Microdialysis Microdialysis->Data_Analysis

References

Assessing the Long-Term Effects of Bff-122 Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies has revolutionized the treatment landscape for various malignancies. Bff-122 is a novel, orally bioavailable small molecule designed to selectively inhibit the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of many cancers, contributing to cell survival and resistance to conventional therapies.[1][2][3][4] This guide provides a comprehensive assessment of the anticipated long-term effects of this compound administration, comparing its preclinical and clinical profile with established alternative therapies. For the purpose of this guide, the well-characterized Bcl-2 inhibitor, Venetoclax (B612062), will be used as a proxy to model the expected performance and characteristics of this compound.

The comparative analysis includes Bruton's tyrosine kinase (BTK) inhibitors, Phosphoinositide 3-kinase (PI3K) inhibitors, and traditional chemoimmunotherapy regimens. This guide is intended to provide an objective overview, supported by experimental data, to inform research and drug development decisions.

Comparative Analysis of Long-Term Efficacy

The long-term efficacy of anti-cancer agents is paramount for determining their clinical value. The following table summarizes key long-term efficacy data from pivotal clinical trials of a Bcl-2 inhibitor (representing this compound), a BTK inhibitor, and a chemoimmunotherapy regimen in the context of Chronic Lymphocytic Leukemia (CLL), a malignancy where these agents are frequently employed.

Treatment Regimen Trial/Study Patient Population Median Follow-up Progression-Free Survival (PFS) Overall Survival (OS) Key Findings
This compound (as Venetoclax + Obinutuzumab) CLL14Untreated CLL with coexisting conditions6 yearsMedian not reached; 6-year PFS rate was significantly higher than the chemoimmunotherapy arm.[5][6]High survival rates maintained at 6-year follow-up.[5][6]Demonstrates durable remissions and sustained PFS benefit long after treatment completion.[5]
This compound (as Venetoclax + Rituximab) MURANORelapsed/Refractory CLL7 yearsMedian PFS: 54.7 months.[5]7-year OS rate: 69.6%.[5]Shows significant and lasting improvement in OS compared to chemoimmunotherapy in the relapsed setting.[5]
BTK Inhibitor (Ibrutinib) Phase II (NCT01500733)High-risk CLL~10 yearsMedian PFS: 85.9 months (overall); 108 months (treatment-naïve).[7]117-month OS rate: 58.5% (overall); 73.8% (treatment-naïve).[8]Provides long-term disease control, even in patients with high-risk genetic features, though it is a continuous therapy.[7][8][9]
Chemoimmunotherapy (FCR) MD Anderson Long-Term Follow-upTreatment-naïve CLL19 yearsMedian PFS: 14.6 years (IGHV-mutated); 4.2 years (IGHV-unmutated).[10]Favorable long-term survival, particularly in patients with IGHV-mutated disease, with some achieving functional cure.[10]Represents the only regimen with the potential for functional cure in a subset of patients, but with significant long-term toxicity risks.[10][11]

Comparative Analysis of Long-Term Safety

Long-term safety and tolerability are critical considerations, particularly for therapies that may be administered for extended periods.

Treatment Class Common Long-Term Adverse Events Serious/Notable Long-Term Risks Management Considerations
This compound (Bcl-2 Inhibitors) Neutropenia, diarrhea, nausea, fatigue.[12][13]Tumor Lysis Syndrome (TLS) - primarily an initial risk, manageable with prophylaxis and monitoring.[6] Secondary malignancies.Risk of TLS requires careful patient stratification, prophylactic measures, and intensive monitoring during the initial dose-escalation phase. Neutropenia is common but generally manageable.
BTK Inhibitors Atrial fibrillation, hypertension, bleeding events, arthralgia, rash.[14][15]Cardiovascular toxicities can be persistent and require ongoing management. Development of resistance through BTK mutations.[14]Requires baseline and ongoing cardiovascular monitoring. Dose modifications or switching to a second-generation BTK inhibitor may be necessary for managing adverse events.
PI3K Inhibitors Diarrhea/colitis, pneumonitis, hepatotoxicity, rash.Severe immune-mediated toxicities can be life-threatening and may necessitate treatment discontinuation.[16]Close monitoring for immune-related adverse events is crucial. Prompt intervention with corticosteroids is often required.
Chemoimmunotherapy (FCR) Prolonged cytopenias (neutropenia, thrombocytopenia).Therapy-related myeloid neoplasms (tMNs), such as myelodysplastic syndrome or acute myeloid leukemia, occurring in up to 6.3% of patients in very long-term follow-up.[10][17] Infectious complications due to prolonged immunosuppression.Long-term hematological monitoring is essential. The risk of secondary cancers is a significant factor in treatment decisions, especially for younger patients.[10]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for appreciating the long-term effects and potential for resistance.

BCL2_Pathway cluster_stress Cellular Stress Signals (e.g., DNA Damage, Cytokine Deprivation) cluster_bcl2_family Bcl-2 Family Proteins cluster_mito Mitochondrion cluster_caspase Caspase Cascade Stress Stress BH3_only BH3-only Proteins (Bim, Puma, Bad) Stress->BH3_only activates Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL, Mcl-1) BH3_only->Bcl2 inhibits Bax_Bak Pro-apoptotic Effectors (Bax, Bak) BH3_only->Bax_Bak activates Bcl2->Bax_Bak inhibits Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->Mito induces CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome activates Caspase3 Executioner Caspases (Caspase-3) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bff122 This compound (Bcl-2 Inhibitor) Bff122->Bcl2 directly inhibits

Caption: this compound inhibits Bcl-2, leading to apoptosis.

Alternative_Pathways cluster_BCR B-Cell Receptor (BCR) Signaling BCR BCR BTK BTK BCR->BTK PI3K PI3K BCR->PI3K Proliferation Cell Proliferation & Survival BTK->Proliferation PI3K->Proliferation Ibrutinib BTK Inhibitor (e.g., Ibrutinib) Ibrutinib->BTK Idelalisib PI3K Inhibitor (e.g., Idelalisib) Idelalisib->PI3K

Caption: Alternative targeted therapies inhibit BCR signaling.

Experimental Protocols

The assessment of long-term drug effects relies on a combination of preclinical and clinical experimental designs.

Preclinical Long-Term Efficacy and Safety Assessment

Objective: To evaluate the long-term anti-tumor activity and potential toxicities of this compound in in vivo models.

Methodology:

  • Animal Models: Patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) of relevant hematological malignancies (e.g., CLL) are used.

  • Dosing Regimen: Mice are treated with this compound at various doses and schedules (e.g., continuous daily dosing, intermittent schedules) for an extended period (e.g., >90 days). A vehicle control group and a standard-of-care comparator group (e.g., Ibrutinib) are included.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition/Regression: Tumor volume is measured regularly.

    • Survival Analysis: Overall survival is monitored and analyzed using Kaplan-Meier curves.

    • Disease Burden: For leukemia models, disease progression is monitored by flow cytometry of peripheral blood, spleen, and bone marrow.

  • Safety and Toxicity Monitoring:

    • Clinical Observations: Body weight, food/water intake, and general health are monitored daily.

    • Hematology and Clinical Chemistry: Blood samples are collected at multiple time points for complete blood counts and serum chemistry analysis to assess organ function (liver, kidney).

    • Histopathology: At the end of the study, major organs are harvested, fixed, and examined for microscopic signs of toxicity.

Preclinical_Workflow start Establish PDX or GEMM Models randomize Randomize into Treatment Groups (Vehicle, this compound, Comparator) start->randomize treat Long-Term Dosing (>90 days) randomize->treat monitor Monitor Efficacy (Tumor Volume, Survival) & Safety (Weight, Bloodwork) treat->monitor weekly/bi-weekly monitor->treat endpoint Terminal Endpoint: Necropsy, Histopathology, Final Disease Burden Assessment monitor->endpoint

Caption: Preclinical workflow for long-term in vivo studies.

Clinical Trial Design for Long-Term Assessment

Objective: To determine the long-term safety and efficacy of this compound in human subjects.[18][19][20][21]

Methodology:

  • Study Design: A randomized, controlled, multi-center Phase III trial is the gold standard. An appropriate comparator arm would be a standard-of-care therapy (e.g., a BTK inhibitor or chemoimmunotherapy, depending on the patient population).[18]

  • Patient Population: Clearly defined patient population (e.g., treatment-naïve CLL, relapsed/refractory CLL) with specific inclusion/exclusion criteria.

  • Treatment Plan: Patients are randomized to receive either this compound (often in combination with an anti-CD20 antibody) for a fixed duration or the comparator agent.

  • Long-Term Follow-up: After completion of therapy, patients enter a long-term follow-up phase, with assessments scheduled every 3-6 months for several years.

  • Primary Endpoints:

    • Progression-Free Survival (PFS): Time from randomization until disease progression or death from any cause.

  • Secondary and Exploratory Endpoints:

    • Overall Survival (OS): Time from randomization until death from any cause.

    • Overall Response Rate (ORR): Proportion of patients achieving a complete or partial response.

    • Minimal Residual Disease (MRD): Assessment of very low levels of cancer cells, a predictor of long-term outcomes.

    • Safety and Tolerability: Incidence, severity, and duration of adverse events (AEs), including late-onset AEs and secondary malignancies.

    • Health-Related Quality of Life (HRQoL): Patient-reported outcomes assessed using validated questionnaires.

Conclusion

The hypothetical Bcl-2 inhibitor, this compound, is positioned within a therapeutic class that has demonstrated the potential for deep, durable responses and long-term disease control. As modeled by Venetoclax, its key long-term advantages are likely to be its efficacy in inducing remissions that are sustained off-treatment, offering a fixed-duration therapy option. This contrasts with the continuous dosing required for BTK inhibitors, which, while also highly effective long-term, carry a cumulative risk of specific adverse events like cardiovascular toxicity.[7][15]

Compared to traditional chemoimmunotherapy, this compound is expected to offer a more favorable long-term safety profile, particularly concerning the reduced risk of secondary myeloid neoplasms.[10][11] However, the acute risk of Tumor Lysis Syndrome necessitates a carefully managed initiation phase. The long-term performance of this compound will ultimately depend on its ability to balance profound efficacy with a manageable safety profile, a critical consideration for any new agent in the evolving landscape of cancer therapy. Continued investigation through well-designed preclinical and long-term clinical studies is essential to fully delineate its therapeutic value.

References

Safety Operating Guide

Navigating the Safe Disposal of Bff-122: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a procedural framework for the disposal of Bff-122, a kynurenine (B1673888) aminotransferase inhibitor.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The following procedures are based on general best practices for handling research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.

PropertyValue
Molecular Formula C₁₇H₁₉FN₄O₄
Molecular Weight 362.36 g/mol

General Disposal Procedures for Research-Grade Chemicals

The disposal of this compound, in the absence of a specific SDS, should follow a conservative approach, treating the compound as potentially hazardous. The following step-by-step guide outlines a general operational plan for its disposal.

Experimental Protocol: General Chemical Waste Disposal

  • Hazard Assessment: In the absence of an SDS, treat this compound as a hazardous substance. Assume it may be toxic, flammable, or environmentally harmful.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect solid this compound waste in a designated, properly labeled, and sealed container.

    • Collect solutions containing this compound in a separate, labeled, and sealed waste container. The container must be compatible with the solvents used.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or lab supervisor

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Provide them with all the necessary information about the waste stream.

  • Documentation: Maintain a log of all hazardous waste generated, including the amount of this compound disposed of and the date of disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated assess_sds Consult this compound Safety Data Sheet (SDS) start->assess_sds sds_not_found SDS Not Available: Treat as Hazardous assess_sds->sds_not_found If Not Found ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds_not_found->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_waste Label Waste Container (Name, Date, Hazards) segregate->label_waste store_waste Store in Designated Waste Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal_pickup Arrange for Professional Disposal Pickup contact_ehs->disposal_pickup document Document Disposal (Log Waste) disposal_pickup->document end End: Proper Disposal Complete document->end

Caption: this compound Disposal Workflow Diagram.

By adhering to these general guidelines and consulting with safety professionals, laboratories can ensure the safe and responsible disposal of research chemicals like this compound, thereby fostering a culture of safety and environmental stewardship.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。